molecular formula C13H16N2O8S B10782459 Ritipenem acoxil

Ritipenem acoxil

Cat. No.: B10782459
M. Wt: 360.34 g/mol
InChI Key: FZKGLCPKPZBGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ritipenem acoxil is a useful research compound. Its molecular formula is C13H16N2O8S and its molecular weight is 360.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O8S

Molecular Weight

360.34 g/mol

IUPAC Name

acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)

InChI Key

FZKGLCPKPZBGLX-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ritipenem Acoxil Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritipenem acoxil is an orally administered penem antibiotic prodrug.[1] Following absorption, it is rapidly hydrolyzed into its active metabolite, ritipenem, which exerts potent, broad-spectrum bactericidal activity against a variety of pathogens, including numerous clinically relevant gram-positive bacteria.[1][2] Like other β-lactam antibiotics, the core mechanism of action of ritipenem involves the disruption of bacterial cell wall synthesis through the inhibition of essential penicillin-binding proteins (PBPs).[1][3] This guide provides a detailed examination of this mechanism, supported by available in vitro activity data, relevant experimental protocols, and visual workflows to elucidate the antibacterial action of ritipenem against gram-positive organisms.

From Prodrug to Active Moiety: The Activation of this compound

This compound is designed as an acetoxymethyl ester prodrug to enhance oral bioavailability.[1] It lacks intrinsic antimicrobial activity.[1] Upon oral administration and transport across the gastrointestinal mucosa, it undergoes rapid hydrolysis by esterases to release the active compound, ritipenem (FCE 22101).[1] This conversion is essential for its therapeutic effect.

cluster_absorption Gastrointestinal Tract cluster_activation Systemic Circulation / Tissues Ritipenem_Acoxil This compound (Oral Prodrug) Absorption Absorption Ritipenem_Acoxil->Absorption Administration Hydrolysis Esterase-Mediated Hydrolysis Absorption->Hydrolysis Enters Circulation Ritipenem_Active Ritipenem (Active β-Lactam) Hydrolysis->Ritipenem_Active Target Bacterial Target Site Ritipenem_Active->Target

Caption: Conversion of the this compound prodrug to its active form, Ritipenem.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of ritipenem against gram-positive bacteria is achieved by targeting and inhibiting penicillin-binding proteins (PBPs). PBPs are bacterial enzymes, specifically transpeptidases, that are critical for the final steps of peptidoglycan synthesis.[3] Peptidoglycan provides structural integrity to the bacterial cell wall.

The mechanism unfolds as follows:

  • PBP Binding: Ritipenem, containing a characteristic β-lactam ring, binds to the active site of PBPs.

  • Enzyme Acylation: The strained β-lactam ring opens and forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site, effectively deactivating the enzyme.[3]

  • Inhibition of Cross-linking: The inactivated PBPs can no longer catalyze the transpeptidation reaction—the cross-linking of adjacent peptidoglycan strands.

  • Cell Wall Degradation: The disruption of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes, weakens the cell wall.

  • Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][4]

In vitro studies indicate that ritipenem has a notable affinity for PBP2 of methicillin-susceptible Staphylococcus aureus (MSSA).[1]

cluster_workflow Ritipenem's Bactericidal Workflow Ritipenem Active Ritipenem PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP Targets Inactivation Covalent Binding & PBP Inactivation PBP->Inactivation Acylates Peptidoglycan Peptidoglycan Cross-Linking Blocked Inactivation->Peptidoglycan Wall_Weakening Cell Wall Weakening Peptidoglycan->Wall_Weakening Lysis Cell Lysis & Bacterial Death Wall_Weakening->Lysis

Caption: Mechanism of action of Ritipenem leading to bacterial cell lysis.

In Vitro Activity Against Gram-Positive Bacteria

Ritipenem demonstrates potent in vitro activity against a range of gram-positive aerobes and anaerobes.[2] Its efficacy has been shown to be superior to several oral cephalosporins against key gram-positive cocci.[5] However, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is reported to be poor.

Table 1: Summary of Ritipenem's Comparative In Vitro Activity Against Gram-Positive Bacteria

Bacterial Species Ritipenem Activity Compared to Other β-Lactams Citation(s)
Staphylococcus aureus (MSSA) More potent than cefaclor, cefixime, and cefteram. [2]
Staphylococcus epidermidis More potent than cefaclor, cefixime, and cefteram. [2]
Streptococcus spp. Superior to cefaclor, cefotiam, and cefixime.
Enterococcus faecalis Active; more potent than cefaclor, cefixime, and cefteram. [2]

| Staphylococcus aureus (MRSA) | Poor activity reported. | |

Note: This table provides a qualitative summary based on available literature. Specific MIC₉₀ values were not detailed in the referenced abstracts.

Experimental Protocols

The following sections describe standardized methodologies for assessing the key parameters of ritipenem's antibacterial action.

Protocol: PBP Binding Affinity Assay (Competitive)

This protocol outlines a method to determine the binding affinity of ritipenem for specific PBPs from a target gram-positive organism.

  • Objective: To quantify the concentration of ritipenem required to inhibit 50% (IC₅₀) of the binding of a labeled penicillin to bacterial PBPs.

  • Principle: A fluorescently-labeled penicillin (e.g., Bocillin-FL) competes with unlabeled ritipenem for binding to PBPs in a bacterial membrane preparation. The reduction in fluorescent signal correlates with the binding affinity of the test compound.[6]

  • Methodology:

    • Bacterial Membrane Preparation:

      • Culture the target gram-positive bacteria (e.g., S. aureus) to mid-logarithmic phase.

      • Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

      • Lyse the cells using mechanical disruption (e.g., sonication) on ice.

      • Isolate the cell membranes via ultracentrifugation. Resuspend the membrane pellet in buffer and determine the total protein concentration.[6]

    • Competitive Binding Assay:

      • In a microplate, add the membrane preparation to wells containing serial dilutions of ritipenem.

      • Incubate for a defined period (e.g., 15 minutes at 37°C) to allow for ritipenem-PBP binding.

      • Add a fixed, sub-saturating concentration of fluorescent penicillin (Bocillin-FL) to all wells.

      • Incubate for a further 10 minutes to allow fluorescent labeling of any unbound PBPs.

    • Analysis:

      • Stop the reaction by adding SDS-PAGE loading buffer.

      • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Visualize the fluorescently labeled PBP bands using a fluorescent gel scanner.

      • Quantify the band intensity for each PBP at each ritipenem concentration.

      • Calculate the IC₅₀ value by plotting the percentage of inhibition versus the ritipenem concentration.

cluster_prep Preparation cluster_assay Competitive Assay cluster_analysis Analysis Culture Culture Gram+ Bacteria Lyse Cell Lysis & Membrane Isolation Culture->Lyse Prep_Membrane PBP-Containing Membrane Prep Lyse->Prep_Membrane Incubate_Ritipenem 1. Incubate Membrane with Ritipenem Dilutions Prep_Membrane->Incubate_Ritipenem Add_Bocillin 2. Add Fluorescent Penicillin (Bocillin-FL) Incubate_Ritipenem->Add_Bocillin Incubate_Bocillin 3. Incubate to Label Unbound PBPs Add_Bocillin->Incubate_Bocillin SDS_PAGE 4. Separate Proteins via SDS-PAGE Incubate_Bocillin->SDS_PAGE Scan 5. Visualize Bands with Fluorescent Scanner SDS_PAGE->Scan Calculate 6. Quantify & Calculate IC₅₀ Scan->Calculate

Caption: Experimental workflow for a competitive PBP binding assay.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a standard for determining the MIC of an antibiotic against a bacterial isolate.[7][8]

  • Objective: To determine the lowest concentration of ritipenem that completely inhibits the visible growth of a specific bacterium after overnight incubation.

  • Principle: A standardized bacterial inoculum is challenged with serial dilutions of an antibiotic in a liquid growth medium. Growth is assessed visually or spectrophotometrically after a set incubation period.

  • Methodology:

    • Antibiotic Preparation:

      • Prepare a stock solution of ritipenem in a suitable solvent.

      • Perform two-fold serial dilutions of ritipenem in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[8]

    • Inoculum Preparation:

      • Isolate several colonies of the test organism from an agar plate and suspend in saline.

      • Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

      • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

    • Incubation:

      • Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

      • Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

      • Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

    • Result Interpretation:

      • Following incubation, examine the plate for visible bacterial growth (turbidity).

      • The MIC is the lowest concentration of ritipenem in which no visible growth is observed.[7]

Prep_Plate 1. Prepare Serial Dilutions of Ritipenem in 96-Well Plate Inoculate 3. Inoculate Plate Wells with Bacteria Prep_Plate->Inoculate Prep_Inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate 4. Incubate Plate (16-20h at 37°C) Inoculate->Incubate Read_MIC 5. Read Plate & Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound, through its active form ritipenem, is a potent inhibitor of gram-positive bacterial growth. Its mechanism is centered on the classic β-lactam mode of action: the irreversible acylation and inhibition of penicillin-binding proteins. This targeted disruption of cell wall biosynthesis leads to a powerful bactericidal effect against susceptible staphylococci, streptococci, and enterococci. The established protocols for assessing PBP affinity and MIC values are crucial tools for further characterizing its activity and for the continued development of novel penem antibiotics.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil, a prodrug of the potent penem antibiotic ritipenem, is a significant compound in the field of antibacterial drug development. Its chemical architecture, featuring the characteristic 4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid core, confers broad-spectrum activity against many bacterial pathogens. This technical guide provides a comprehensive overview of the chemical structure of this compound and delves into its synthetic pathway. The synthesis is a multi-step process requiring precise stereochemical control to achieve the desired biologically active isomer. This document outlines the key transformations and intermediates involved in constructing this complex molecule, supported by a visual representation of the synthesis pathway and a summary of relevant chemical data.

Chemical Structure of this compound

This compound is the acetoxymethyl ester prodrug of ritipenem. The ester linkage is designed to improve the oral bioavailability of the parent drug, ritipenem, which is the active antibacterial agent. Upon absorption, the ester is cleaved by endogenous esterases to release the active ritipenem molecule.

The systematic IUPAC name for this compound is (acetyloxy)methyl (5R,6S)-3-[[(aminocarbonyl)oxy]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[1]

Key Structural Features:

  • Penem Core: A bicyclic system composed of a β-lactam ring fused to a five-membered thiazole ring. This core structure is crucial for its antibacterial activity, mimicking the D-Ala-D-Ala moiety of peptidoglycan precursors and thereby inhibiting bacterial cell wall synthesis.

  • Hydroxyethyl Side Chain: A (1R)-1-hydroxyethyl group at the C6 position, which is a common feature in many carbapenem and penem antibiotics, contributing to stability against β-lactamases.

  • Carbamoyloxymethyl Side Chain: An aminocarbonyloxymethyl group at the C3 position, which influences the antibacterial spectrum and pharmacokinetic properties.

  • Acetoxymethyl Ester Prodrug Moiety: The carboxylic acid at the C2 position is esterified with an acetoxymethyl group to enhance oral absorption.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₃H₁₆N₂O₈S
Molecular Weight 360.34 g/mol
CAS Number 87238-52-6
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, sparingly soluble in water

Synthesis Pathway of this compound

The synthesis of this compound is a complex, multi-step process that involves the stereoselective construction of the penem nucleus followed by the introduction of the appropriate side chains and the final esterification to form the prodrug. While a detailed, publicly available experimental protocol with specific yields and reaction conditions for every single step is proprietary and not fully disclosed in the scientific literature, the general synthetic strategy can be outlined based on the synthesis of related penem and carbapenem antibiotics.

The synthesis can be conceptually divided into several key stages:

  • Construction of the Azetidinone Core: The synthesis typically starts with the formation of a suitably substituted 4-acetoxyazetidin-2-one derivative. This is a critical intermediate that provides the β-lactam ring with the correct stereochemistry.

  • Formation of the Penem Bicyclic System: The azetidinone core is then elaborated to form the fused thiazole ring, creating the characteristic penem bicyclic system.

  • Introduction of Side Chains: The hydroxyethyl and carbamoyloxymethyl side chains are introduced at the appropriate positions of the penem core. The stereochemistry of the hydroxyethyl side chain is crucial for biological activity.

  • Esterification to the Prodrug: The final step involves the esterification of the carboxylic acid group to form the acetoxymethyl ester, yielding this compound.

Below is a generalized representation of the synthesis pathway.

Ritipenem_Acoxil_Synthesis A Starting Materials (e.g., Threonine derivatives) B 4-Acetoxyazetidin-2-one Intermediate A->B Multiple Steps C Penem Core Construction B->C Cyclization D Side Chain Introduction (Hydroxyethyl & Carbamoyloxymethyl) C->D Functionalization E Ritipenem (FCE 22101) D->E Deprotection F This compound (FCE 22891) E->F Esterification

Figure 1. Generalized Synthesis Pathway of this compound.

Key Experimental Considerations

The synthesis of this compound presents several challenges that require careful control of reaction conditions and purification techniques.

Stereochemical Control: The biological activity of Ritipenem is highly dependent on the stereochemistry at multiple chiral centers in the molecule. The synthesis must employ stereoselective reactions or chiral starting materials to ensure the formation of the correct diastereomer.

Protection and Deprotection: The various functional groups in the intermediates are often protected during the synthesis to prevent unwanted side reactions. The choice of protecting groups and the conditions for their removal are critical to the overall success of the synthesis.

Purification: The intermediates and the final product must be purified to a high degree to meet pharmaceutical standards. This typically involves chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Conclusion

The chemical structure of this compound is intricately designed to maximize its therapeutic potential as an oral antibiotic. Its synthesis is a testament to the advancements in modern organic chemistry, requiring a sophisticated understanding of stereoselective reactions and multi-step synthetic strategies. This guide provides a foundational understanding of the chemical nature and synthesis of this compound, which is essential for researchers and professionals involved in the discovery and development of new antibacterial agents. Further research into more efficient and scalable synthetic routes remains an active area of investigation in the pharmaceutical industry.

References

The Activation of Ritipenem Acoxil: A Technical Guide to Prodrug Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil is an orally administered acetoxymethyl ester prodrug of the broad-spectrum carbapenem antibiotic, Ritipenem. The clinical efficacy of Ritipenem hinges on its efficient conversion from the inactive prodrug form to the active therapeutic agent. This technical guide provides an in-depth exploration of the activation mechanism of this compound to Ritipenem, focusing on the enzymatic hydrolysis reaction. It details the key enzymes involved, summarizes pharmacokinetic parameters, and provides comprehensive experimental protocols for researchers to study this critical activation process. This document is intended to serve as a valuable resource for scientists and professionals engaged in the research and development of antimicrobial agents and prodrug strategies.

Introduction

The development of oral prodrugs for potent intravenous antibiotics like carbapenems represents a significant advancement in antimicrobial therapy, allowing for continued treatment outside of a hospital setting. This compound was designed to enhance the oral bioavailability of its parent compound, Ritipenem. The core of its mechanism lies in its conversion to the active form, a process primarily occurring during its absorption through the gastrointestinal tract. Understanding the specifics of this activation is crucial for optimizing drug design, predicting clinical outcomes, and ensuring therapeutic efficacy.

This compound is rapidly and completely hydrolyzed to the active antibiotic, Ritipenem, during its transport across the gastrointestinal mucosa[1]. This conversion is a critical step, as the prodrug itself lacks antimicrobial activity[1]. The bioavailability of oral this compound is approximately 30-40%[1].

The Activation Pathway of this compound

The conversion of this compound to Ritipenem is a one-step hydrolysis reaction that cleaves the acetoxymethyl ester bond, releasing the active carboxylic acid form of the drug, along with formaldehyde and acetic acid as byproducts.

Ritipenem_Activation cluster_hydrolysis Hydrolysis Ritipenem_acoxil This compound (Inactive Prodrug) Ritipenem Ritipenem (Active Antibiotic) Ritipenem_acoxil->Ritipenem Carboxylesterases (CES) Byproducts Formaldehyde + Acetic Acid

Caption: Enzymatic conversion of this compound to Ritipenem.

The primary drivers of this biotransformation are carboxylesterases (CES), a family of enzymes abundant in various tissues, including the intestine and liver.

The Role of Carboxylesterases

Human carboxylesterases are crucial for the hydrolysis of a wide range of ester-containing drugs. The two major isoforms involved in drug metabolism are hCE1 and hCE2. While hCE1 is predominantly found in the liver, hCE2 is highly expressed in the small intestine. Given that the activation of this compound occurs during absorption, it is highly probable that intestinal hCE2 plays a significant role in its initial hydrolysis. Any prodrug that bypasses intestinal metabolism would then be subject to hydrolysis by hepatic hCE1.

Quantitative Analysis of this compound Activation

Table 1: Pharmacokinetic Parameters of Ritipenem after Oral Administration of this compound

ParameterValueReference
Bioavailability~30-40%[1]
T1/2 (half-life)~0.7 hours
Mean AUC (0-8h)~10 mg·h/L
Renal Clearance87 - 132 mL/min

Table 2: Template for In Vitro Kinetic Parameters of this compound Hydrolysis

Enzyme SourceKm (µM)Vmax (nmol/min/mg protein)kcat (min-1)kcat/Km (M-1min-1)
Recombinant Human CES1Data to be determinedData to be determinedData to be determinedData to be determined
Recombinant Human CES2Data to be determinedData to be determinedData to be determinedData to be determined
Human Liver MicrosomesData to be determinedData to be determined--
Human Intestinal MicrosomesData to be determinedData to be determined--

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of this compound activation.

In Vitro Hydrolysis of this compound in Human Liver and Intestinal Microsomes

This protocol is designed to determine the rate of disappearance of this compound when incubated with human liver or intestinal microsomes.

Materials:

  • This compound

  • Ritipenem (as a reference standard)

  • Human liver microsomes (pooled)

  • Human intestinal microsomes (pooled)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer (pH 7.4) and human liver or intestinal microsomes (final protein concentration of 0.5 mg/mL).

  • Initiation of the Reaction:

    • Pre-incubate the microsome-buffer mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final substrate concentration (e.g., 1-100 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

  • Time Course and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if used). This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Analysis:

    • Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the concentrations of this compound and the formed Ritipenem.

Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare this compound Stock Solution D Initiate Reaction with This compound A->D B Prepare Microsome-Buffer Mixture C Pre-incubate at 37°C B->C C->D E Incubate at 37°C D->E F Withdraw Aliquots at Time Points E->F G Quench with Cold Acetonitrile F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J Analyze by HPLC/LC-MS I->J

Caption: Workflow for in vitro microsomal stability assay.

Kinetic Analysis of this compound Hydrolysis by Recombinant Human Carboxylesterases

This protocol allows for the determination of the kinetic parameters (Km and Vmax) of this compound hydrolysis by specific human carboxylesterase isoforms.

Materials:

  • This compound

  • Recombinant human CES1 and CES2

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Other materials as listed in section 4.1.

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a series of dilutions of the this compound stock solution to achieve a range of final substrate concentrations (e.g., 0.5 - 200 µM).

    • Dilute the recombinant hCE1 and hCE2 enzymes in Tris-HCl buffer to a suitable final concentration.

  • Reaction Setup:

    • In microcentrifuge tubes, combine the buffer and the recombinant enzyme.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound dilutions.

  • Measurement of Initial Velocities:

    • At several early time points (to ensure measurement of the initial reaction velocity), quench the reaction as described in section 4.1.3.

    • The formation of Ritipenem should be linear with time during this initial phase.

  • Data Analysis:

    • Quantify the concentration of Ritipenem formed at each substrate concentration.

    • Plot the initial reaction velocity (rate of Ritipenem formation) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Analytical Method for Simultaneous Quantification of this compound and Ritipenem

A robust analytical method is essential for accurately measuring the conversion of the prodrug to the active drug. The following provides a starting point for developing a suitable HPLC-UV method.

Table 3: Recommended Starting Conditions for HPLC-UV Analysis

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute both compounds, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 298 nm (or as determined by UV scan of both compounds)
Internal Standard (optional) A structurally similar but chromatographically resolved compound.

Method Validation: The analytical method should be validated according to standard guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Conclusion

The activation of this compound to its active form, Ritipenem, is a rapid and efficient process mediated by carboxylesterases, primarily in the gastrointestinal tract. This technical guide has provided a comprehensive overview of this critical activation pathway, including the enzymes involved and detailed experimental protocols for its investigation. While specific kinetic data for this compound hydrolysis is not yet widely published, the methodologies presented here offer a clear roadmap for researchers to generate this crucial information. A thorough understanding of the prodrug activation mechanism is paramount for the continued development and optimal clinical use of Ritipenem and other orally administered carbapenem antibiotics.

References

In Vitro Antibacterial Spectrum of Ritipenem Acoxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil is an oral penem antibiotic that, upon absorption, is hydrolyzed to its active form, ritipenem.[1] This guide provides a comprehensive overview of the in vitro antibacterial spectrum of ritipenem, presenting quantitative data from various studies. It details the experimental protocols for determining antimicrobial susceptibility and illustrates key processes through diagrams. Ritipenem demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, positioning it as a significant agent in the field of antibacterial research and development.[2][3]

Introduction

Ritipenem is a synthetic, broad-spectrum β-lactam antibiotic belonging to the penem class.[1] It is administered as the orally available prodrug, this compound.[1] Like other β-lactam antibiotics, ritipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the targeting and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[4] The compromised cell wall integrity ultimately leads to cell lysis and death.[4] This document serves as a technical resource, consolidating the available in vitro data on ritipenem's antibacterial activity and the methodologies used to obtain this data.

In Vitro Antibacterial Spectrum

Ritipenem has demonstrated a wide range of in vitro activity against both aerobic and anaerobic bacteria.[2] Its spectrum encompasses many clinically relevant pathogens, including several β-lactamase-producing strains.[2]

Gram-Positive Aerobes

Ritipenem shows potent activity against various Gram-positive aerobes. Notably, it is active against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[2][3]

Bacterial SpeciesNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA)50-0.39-
Staphylococcus epidermidis----
Streptococcus pneumoniae24-0.39-
Streptococcus pyogenes50-0.05-
Enterococcus faecalis39-6.25-

Data sourced from multiple studies.[2][5]

Gram-Negative Aerobes

The activity of ritipenem against Gram-negative aerobes is broad, including activity against members of the Enterobacteriaceae family and other clinically significant species.[2][3] It has been shown to be more active than some oral cephalosporins against cephalosporinase-producing strains of Citrobacter freundii and Enterobacter cloacae.[2]

Bacterial SpeciesNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli (R+)51-1.56-
Klebsiella pneumoniae50-0.39-
Proteus mirabilis50-1.56-
Proteus vulgaris35-1.56-
Providencia rettgeri27-50-
Serratia marcescens50-100-
Enterobacter cloacae50-12.5-
Citrobacter freundii50-25-
Acinetobacter calcoaceticus49-3.13-
Ampicillin-resistant Haemophilus influenzae26-0.78-

Data sourced from a study on clinical isolates.[5]

Anaerobic Bacteria

Ritipenem is also effective against a range of anaerobic bacteria, which are often involved in polymicrobial infections.[2]

Bacterial SpeciesNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis40-0.39-
Clostridium spp.----

Data sourced from multiple studies.[2][5]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The data presented in this guide are primarily derived from broth microdilution methods, which are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol Outline:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of ritipenem is prepared by dissolving the pure powder in a suitable solvent to a known concentration.

  • Preparation of Serial Dilutions: Serial twofold dilutions of the ritipenem stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium within the wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • Several colonies of the test bacterium are picked from an 18- to 24-hour agar plate.

    • The colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted ritipenem and a positive control well (broth with no antibiotic) are inoculated with the standardized bacterial suspension. A negative control well (broth only) is also included to ensure sterility.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air. For anaerobic bacteria, incubation is performed under anaerobic conditions.

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of ritipenem at which there is no visible growth.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Ritipenem Stock Solution dilutions Serial Dilutions in Microtiter Plate stock->dilutions inoculation Inoculation of Microtiter Plate dilutions->inoculation inoculum Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculation incubation Incubation (35-37°C, 16-20h) inoculation->incubation reading Visual Reading of Bacterial Growth incubation->reading mic MIC Determination reading->mic mechanism_of_action ritipenem Ritipenem pbp Penicillin-Binding Proteins (PBPs) ritipenem->pbp Binds to & Inhibits lysis Cell Wall Weakening & Cell Lysis ritipenem->lysis Leads to transpeptidation Transpeptidation (Peptidoglycan Cross-linking) pbp->transpeptidation Catalyzes cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Essential for cell_wall->lysis Disruption of

References

An In-depth Technical Guide on the Interaction of Ritipenem Acoxil with Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the penem antibiotic ritipenem and its primary bacterial targets, the penicillin-binding proteins (PBPs). Ritipenem acoxil is an orally available acetoxymethyl ester prodrug that is rapidly hydrolyzed to the active component, ritipenem.[1] This document details the mechanism of action, quantitative binding affinities, and the experimental protocols used to determine these interactions, with a focus on its potent activity against Haemophilus influenzae.

Introduction: Mechanism of Action

Ritipenem, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. It forms a stable covalent complex with penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2] The inactivation of these proteins disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3]

Ritipenem has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] Its primary targets can vary between bacterial species. In Escherichia coli, the main target of ritipenem is PBP2, with equivalent affinity for PBP3 in Enterobacteriaceae.[1] Studies have also suggested that ritipenem has an affinity for PBP2 of methicillin-susceptible Staphylococcus aureus and PBP2a of methicillin-resistant S. aureus.[1]

A key characteristic of ritipenem's activity, particularly in Haemophilus influenzae, is its preferential and potent binding to specific PBPs. This selective targeting is directly linked to its potent bacteriolytic effects.

Quantitative Analysis of Ritipenem-PBP Interactions

The affinity of ritipenem for various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin, such as 3H-benzylpenicillin, to the PBPs.

Binding Affinity of Ritipenem for Haemophilus influenzae PBPs

Detailed studies on H. influenzae have revealed a characteristic binding profile for ritipenem, distinguishing it from other β-lactams. Ritipenem exhibits a particularly high affinity for PBP 1b, followed by PBP 2 and PBP 1a.[4] Its affinities for PBPs 3a and 3b are significantly lower.[3][4] This preferential inactivation of PBP 1b is considered essential for inducing the rapid and potent lysis of H. influenzae cells.[3][4] Conversely, the binding to PBPs 3a and 3b may interfere with this lytic process.[3][4]

The following table summarizes the IC50 values of ritipenem for the PBPs of Haemophilus influenzae IID983.

Penicillin-Binding Protein (PBP)IC50 (μg/ml)
PBP 1a0.11
PBP 1b0.046
PBP 20.062
PBP 3a4.6
PBP 3b1.2
PBP 42.0
PBP 51.1
PBP 60.44

Data sourced from Yakushiji et al. (1999). Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae. Antimicrobial Agents and Chemotherapy, 43(10), 2534–2539.[4]

Experimental Protocols

The determination of PBP binding affinities is a critical step in characterizing the activity of β-lactam antibiotics. The following is a detailed methodology for a competitive PBP binding assay.

Competitive PBP Binding Assay

This assay measures the ability of a test antibiotic (e.g., ritipenem) to compete with a radiolabeled penicillin for binding to PBPs in bacterial membrane fractions.

3.1.1. Preparation of Bacterial Membranes

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., H. influenzae IID983) in an appropriate broth medium to the mid-logarithmic phase.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer) and lyse the cells, typically by sonication, to release the cellular components.

  • Membrane Fractionation: Centrifuge the cell lysate at a low speed to remove intact cells and large debris. Subsequently, centrifuge the supernatant at a high speed to pellet the membrane fraction.

  • Washing and Storage: Wash the membrane pellet with buffer and resuspend it in a small volume of the same buffer. The protein concentration of the membrane preparation should be determined. The membrane fractions can be stored at -80°C until use.

3.1.2. Competitive Binding Reaction

  • Reaction Mixture: In a microcentrifuge tube, combine the bacterial membrane preparation with varying concentrations of the test antibiotic (ritipenem).

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the test antibiotic to bind to the PBPs.

  • Addition of Labeled Penicillin: Add a saturating concentration of a radiolabeled penicillin, such as 3H-benzylpenicillin (3H-PCG), to the reaction mixture.

  • Labeling Incubation: Incubate the mixture for another defined period (e.g., 10 minutes) at the same temperature to allow the 3H-PCG to bind to any PBPs not occupied by the test antibiotic.

  • Termination of Reaction: Stop the binding reaction by adding an excess of unlabeled benzylpenicillin and Sarkosyl.

3.1.3. Detection and Analysis

  • SDS-PAGE: Separate the PBP-3H-PCG complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorography: Treat the gel with a fluorographic enhancer to visualize the radiolabeled protein bands.

  • Autoradiography: Expose the gel to X-ray film to detect the radioactive bands corresponding to the PBP-3H-PCG complexes.

  • Densitometry: Quantify the intensity of the bands using an image-analyzing system or densitometer.

  • IC50 Determination: The affinity of the test antibiotic for a specific PBP is expressed as the IC50 value, which is the concentration of the antibiotic that results in a 50% reduction in the binding of 3H-PCG.

Visualizations

Mechanism of Action of Ritipenem in H. influenzae

Ritipenem_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane Ritipenem Ritipenem PBP1b PBP 1b Ritipenem->PBP1b High Affinity Inactivation PBP3ab PBP 3a/3b Ritipenem->PBP3ab Low Affinity Peptidoglycan Peptidoglycan Synthesis PBP1b->Peptidoglycan Inhibition Lysis Cell Lysis Peptidoglycan->Lysis Disruption leads to PBP_Assay_Workflow cluster_prep Sample Preparation cluster_binding Binding Reaction cluster_analysis Analysis Culture Bacterial Culture (e.g., H. influenzae) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Membrane Membrane Isolation (Ultracentrifugation) Lysis->Membrane Preincubation Pre-incubation with Ritipenem (unlabeled) Membrane->Preincubation Membrane Fraction Labeling Addition of 3H-Benzylpenicillin Preincubation->Labeling Termination Reaction Termination Labeling->Termination SDS_PAGE SDS-PAGE Termination->SDS_PAGE Labeled PBPs Fluorography Fluorography SDS_PAGE->Fluorography Autoradiography Autoradiography Fluorography->Autoradiography Quantification Densitometry & IC50 Calculation Autoradiography->Quantification

References

The Discovery and Development of Ritipenem Acoxil (FCE 22891): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil (FCE 22891) is an orally administered penem antibacterial agent. It is a prodrug that is hydrolyzed in the body to its active form, ritipenem (FCE 22101). Ritipenem exhibits a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound, with a focus on its chemical synthesis, mechanism of action, in vitro and in vivo activity, pharmacokinetics, and clinical efficacy. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of key pathways and workflows are included to facilitate understanding.

Introduction

The emergence of bacterial resistance to existing antibiotic classes has necessitated the development of novel antimicrobial agents. The penem class of β-lactam antibiotics, structurally related to both penicillins and carbapenems, represents a significant area of research in this field. This compound (FCE 22891) was developed as an oral prodrug of the potent penem antibiotic, ritipenem. The addition of the acoxil ester group enhances oral bioavailability, allowing for effective systemic concentrations of the active moiety, ritipenem, to be achieved after oral administration.

Chemical Synthesis and Structure

The synthesis of this compound (FCE 22891) is a multi-step process. A common synthetic route involves the initial synthesis of the active compound, ritipenem (FCE 22101), followed by esterification to yield the acoxil prodrug.

  • Chemical Name: (5R,6S)-6-[(1R)-1-Hydroxyethyl]-7-oxo-3-[[(acetyloxy)methoxy]carbonyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (acetyloxy)methyl ester

  • Molecular Formula: C₁₅H₁₉NO₉S

  • Molecular Weight: 385.38 g/mol

Ritipenem_Acoxil_Synthesis cluster_synthesis Simplified Synthesis of this compound Starting_Materials Key Starting Materials Intermediate_1 Penem Ring Formation Starting_Materials->Intermediate_1 Multiple Steps Ritipenem Ritipenem (FCE 22101) Intermediate_1->Ritipenem Side Chain Addition Ritipenem_Acoxil This compound (FCE 22891) Ritipenem->Ritipenem_Acoxil Esterification with (acetyloxy)methyl bromide

A simplified workflow for the synthesis of this compound.

Mechanism of Action

Like other β-lactam antibiotics, the bactericidal activity of ritipenem results from the inhibition of bacterial cell wall synthesis. Ritipenem covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to the weakening of the cell wall and ultimately cell lysis.

PBP_Inhibition cluster_pathway Mechanism of PBP Inhibition by Ritipenem Ritipenem Ritipenem PBP Penicillin-Binding Protein (PBP) Ritipenem->PBP Binds to active site Acyl_Enzyme Stable Acyl-Enzyme Complex Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Acyl_Enzyme->Cell_Wall_Synthesis Inhibition Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Inhibition of bacterial cell wall synthesis by Ritipenem.

Data Presentation

In Vitro Antibacterial Activity

The in vitro activity of ritipenem has been evaluated against a wide range of bacterial isolates. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for 50% (MIC₅₀) and 90% (MIC₉₀) of isolates tested.

OrganismNo. of IsolatesRitipenem MIC₅₀ (µg/mL)Ritipenem MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)2230.10.2Ampicillin: 0.2, Cefaclor: 3.13
Streptococcus pneumoniae2230.050.1Ampicillin: 0.05, Cefpodoxime: 0.1
Streptococcus pyogenes223≤0.0250.05Ampicillin: ≤0.025, Cefpodoxime: 0.05
Haemophilus influenzae2230.390.78Ampicillin: >100, Cefaclor: 3.13
Escherichia coli2230.391.56Cefpodoxime: 0.39
Klebsiella pneumoniae2230.20.39Cefpodoxime: 0.39
Moraxella catarrhalis2230.10.2Ampicillin: 0.78, Cefaclor: 0.78

Data compiled from various in vitro studies. Comparators are representative and not exhaustive.

Pharmacokinetic Parameters

Following oral administration, this compound is rapidly hydrolyzed to ritipenem. The pharmacokinetic parameters of ritipenem have been studied in healthy volunteers.[1]

ParameterValue (after 500 mg oral dose of this compound)
Cmax (Maximum Plasma Concentration) ~2.5 - 3.0 mg/L
Tmax (Time to Cmax) ~1.0 - 1.5 hours
AUC₀₋₈ (Area Under the Curve) ~10 mg·h/L[1]
t½ (Elimination Half-life) ~0.7 hours[1]
Renal Clearance 87 - 132 mL/min[1]
Clinical Efficacy Summary

This compound has been evaluated in clinical trials for the treatment of various infections.

IndicationDosageClinical Efficacy RateBacteriological Eradication RateKey Adverse EventsReference
Chronic Lower Respiratory Tract Infections200 mg t.i.d. for 14 days85.3% (64/75)50.0% (13/26)Diarrhea, rash[2]
Skin and Soft Tissue Infections200-300 mg t.i.d.100% (10/10)100% (12/12 organisms)Mild elevation of total bilirubin (1 patient)[3]
Pneumonia and other lower respiratory tract infections450-600 mg daily for 7-28 days83.3% (10/12)Eradicated in 1/6 casesDyspepsia, eosinophilia, elevated GPT (1 case each)[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is used to determine the MIC of ritipenem against bacterial isolates.

MIC_Workflow cluster_mic MIC Determination Workflow Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform 2-fold serial dilutions of Ritipenem in microtiter plate Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Bacterial Isolate Preparation: Grow bacterial isolates on appropriate agar plates overnight. Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: Prepare a stock solution of ritipenem. Perform two-fold serial dilutions of the ritipenem stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of ritipenem that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

A competitive binding assay is commonly used to determine the affinity of ritipenem for bacterial PBPs.

PBP_Assay_Workflow cluster_pbp PBP Competitive Binding Assay Workflow Prepare_Membranes Isolate bacterial membranes containing PBPs Incubate_Ritipenem Incubate membranes with varying concentrations of Ritipenem Prepare_Membranes->Incubate_Ritipenem Add_Labeled_Penicillin Add a fluorescently labeled penicillin (e.g., Bocillin FL) Incubate_Ritipenem->Add_Labeled_Penicillin SDS_PAGE Separate proteins by SDS-PAGE Add_Labeled_Penicillin->SDS_PAGE Visualize Visualize labeled PBPs using a fluorescence scanner SDS_PAGE->Visualize Analyze Quantify fluorescence to determine IC₅₀ Visualize->Analyze

Workflow for PBP competitive binding assay.

Protocol:

  • Membrane Preparation: Grow bacteria to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs by ultracentrifugation.

  • Competitive Binding: Incubate the isolated membranes with increasing concentrations of unlabeled ritipenem for a defined period.

  • Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) at a fixed concentration and incubate to label the PBPs that are not bound by ritipenem.

  • SDS-PAGE and Detection: Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis: Quantify the fluorescence intensity of the PBP bands. The concentration of ritipenem that inhibits 50% of the binding of the fluorescent penicillin (IC₅₀) is determined.

In Vivo Efficacy in a Murine Systemic Infection Model

The efficacy of this compound can be evaluated in a murine model of systemic infection.[5]

Protocol:

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus).[5]

  • Treatment: Administer this compound orally at various doses to different groups of infected mice at specified time points post-infection. A control group receives the vehicle only.

  • Monitoring: Monitor the mice for survival over a period of 7-14 days.

  • Data Analysis: Calculate the 50% effective dose (ED₅₀), which is the dose of this compound that protects 50% of the infected mice from death.

Conclusion

This compound is an orally bioavailable penem antibiotic with a broad spectrum of activity against common bacterial pathogens. Its mechanism of action through PBP inhibition is well-established. Pharmacokinetic studies have demonstrated that it is rapidly converted to its active form, ritipenem, achieving therapeutic concentrations in the plasma. Clinical trials have shown its efficacy in treating respiratory tract and skin and soft tissue infections. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further study and potential applications of this compound.

References

The Pharmacokinetics and Oral Bioavailability of Ritipenem Acoxil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Ritipenem acoxil, a prodrug of the carbapenem antibiotic Ritipenem. The information is compiled from a range of preclinical and clinical studies to support research and development activities in the field of antibacterial therapeutics.

Introduction

This compound is the acetoxymethyl ester prodrug of Ritipenem (FCE 22101), a broad-spectrum β-lactam antibiotic. The prodrug formulation is designed to enhance oral absorption, after which it is rapidly and completely hydrolyzed in the intestinal mucosa to the active compound, Ritipenem. Ritipenem exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria and is stable to renal dehydropeptidase-I, obviating the need for co-administration of an enzyme inhibitor. This guide delves into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, presenting key pharmacokinetic data from various studies.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Ritipenem following the oral administration of this compound in humans and various animal species.

Table 1: Human Pharmacokinetic Parameters of Ritipenem after Oral Administration of this compound
ParameterSingle Dose (200 mg)Single Dose (500 mg)Multiple Doses (500 mg, t.i.d. for 10 days)Single Dose (200 mg) with Probenecid (1.5 g)Reference(s)
Cmax (μg/mL) 1.884.6~10 (mg x h/L for AUC0-8h)2.87[1][2]
Tmax (h) -1.33--[2]
AUC (μg·h/mL) 2.558.28~10 (for 0-8h)4.53[1][2]
Half-life (t½) (h) 0.610.48~0.70.91[1][2][3]
Renal Clearance (mL/min) 139.71328732.6[1][3]
Oral Bioavailability (%) -32-40%--[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t.i.d.: three times a day. Note: Some values are approximated from the available literature.

Table 2: Animal Pharmacokinetic Parameters of Ritipenem after Oral Administration of this compound

While studies have been conducted in rats, dogs, and monkeys, specific quantitative oral pharmacokinetic parameters for this compound are not consistently reported in the available literature. It is established that the prodrug is rapidly and completely hydrolyzed to the active form, Ritipenem, during absorption. The following represents a qualitative summary.

SpeciesKey FindingsReference(s)
Rat After oral administration of radiolabeled this compound, the prodrug was not detected in plasma. The active metabolite, Ritipenem, was the main component detected. Elimination of radioactivity occurred via both renal and fecal routes.[3]
Dog Similar to rats, orally administered this compound was not found in plasma, with Ritipenem being the primary detected compound. In dogs, Ritipenem was not the main urinary metabolite, suggesting different metabolic pathways compared to rats and monkeys.[3]
Monkey (Cynomolgus) Following oral administration of the prodrug, Ritipenem was the main compound detected in plasma and a major urinary metabolite.[3]

Experimental Protocols

Human Pharmacokinetic Studies

Study Design: The majority of human studies were conducted in healthy male volunteers. Both single-dose and multiple-dose studies have been performed, often in a crossover design to compare different dosing regimens or the effect of co-administered drugs like probenecid.[1]

Dosing Regimens:

  • Single Dose Studies: Oral doses of 200 mg and 500 mg of this compound have been evaluated.[1][2]

  • Multiple Dose Studies: A common regimen involved the administration of 500 mg of this compound three times daily for 10 days.[3]

  • Drug-Interaction Studies: To investigate the mechanism of renal excretion, a study was conducted with a single 200 mg oral dose of this compound with and without co-administration of 1.5 g of probenecid.[1]

Sample Collection and Analysis:

  • Biological Samples: Blood and urine samples were collected at predetermined time points.

  • Analytical Method: Concentrations of Ritipenem and its open β-lactam ring metabolites (P1 and P2) were quantified using High-Performance Liquid Chromatography with Ultraviolet (HPLC/UV) detection.[3]

Animal Pharmacokinetic Studies

Animal Models: Preclinical pharmacokinetic studies have been conducted in various animal species, including rats, dogs, and Cynomolgus monkeys.[3]

Dosing and Sample Analysis:

  • Radiolabeled [¹⁴C]this compound was administered orally to track the absorption, metabolism, and excretion of the drug and its metabolites.

  • Plasma, urine, and feces were collected to determine the routes of elimination.

  • Radio-HPLC was used to identify and quantify the parent drug and its metabolites.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Ritipenem_Metabolism cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_excretion Excretion Ritipenem_acoxil This compound (Oral Prodrug) Ritipenem_active Ritipenem (Active Drug) Ritipenem_acoxil->Ritipenem_active Hydrolysis in Intestinal Mucosa Metabolites Open β-lactam Ring Metabolites (P1, P2) Ritipenem_active->Metabolites Metabolism Urine Urine Ritipenem_active->Urine Renal Excretion (Tubular Secretion) Metabolites->Urine Renal Excretion PK_Workflow Dosing Oral Administration of This compound Sampling Blood and Urine Sample Collection (Time-course) Dosing->Sampling Processing Sample Processing (e.g., Plasma Separation) Sampling->Processing Analysis HPLC/UV Analysis for Drug Concentration Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Analysis->PK_Analysis Probenecid_Effect cluster_kidney Kidney (Renal Tubule) Ritipenem Ritipenem Transporter Organic Anion Transporter (OAT) Ritipenem->Transporter Binds for secretion Urine Urine Transporter->Urine Secretes Ritipenem Probenecid Probenecid Probenecid->Transporter Competitively Inhibits

References

The In Vitro Activity of Ritipenem Acoxil Against Anaerobic Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is an oral penem antibiotic that, upon absorption, is hydrolyzed to its active form, ritipenem. As a member of the carbapenem class of β-lactam antibiotics, ritipenem exhibits a broad spectrum of antibacterial activity. This technical guide provides an in-depth analysis of the in vitro activity of ritipenem against a range of clinically significant anaerobic bacteria. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential utility of this compound in treating anaerobic infections.

Mechanism of Action

Like other β-lactam antibiotics, the bactericidal activity of ritipenem results from the inhibition of bacterial cell wall synthesis. Ritipenem covalently binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death. The specific affinity of ritipenem for various PBPs in anaerobic bacteria has not been extensively detailed in publicly available literature, but its activity is consistent with the established mechanism for the carbapenem class.

In Vitro Susceptibility of Anaerobic Bacteria to Ritipenem

The in vitro activity of ritipenem has been evaluated against various anaerobic bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of ritipenem's potency.

Table 1: In Vitro Activity of Ritipenem Against Gram-Negative Anaerobic Bacteria

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilisN/AN/A1

Table 2: In Vitro Activity of Ritipenem Against Gram-Positive Anaerobic Bacteria

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Clostridium perfringensN/AN/A0.25

Note: N/A indicates that the data was not available in the reviewed literature.

Studies have indicated that ritipenem demonstrates potent activity against Clostridium species and Bacteroides fragilis[1][2]. When compared with some oral cephalosporins, such as cefaclor, cefixime, and cefteram, ritipenem has shown more potent in vitro activity against these anaerobic organisms.

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to ritipenem typically follows standardized methodologies. The agar dilution method is the reference standard for anaerobic susceptibility testing.

Agar Dilution Susceptibility Testing

This method involves the incorporation of serial twofold dilutions of ritipenem into an appropriate agar medium, such as Wilkins-Chalgren anaerobic agar. The general steps are as follows:

  • Preparation of Antibiotic Plates: A stock solution of ritipenem is prepared and serially diluted. Each dilution is then added to molten and cooled agar medium (e.g., Wilkins-Chalgren anaerobic agar) and poured into petri dishes. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: A standardized inoculum of each anaerobic bacterial isolate to be tested is prepared. This is typically done by suspending colonies from a fresh culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The surfaces of the antibiotic-containing and control agar plates are inoculated with the prepared bacterial suspensions.

  • Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at a controlled temperature (typically 35-37°C) for 48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of ritipenem that completely inhibits the visible growth of the bacterial isolate.

The workflow for this experimental protocol is visualized in the diagram below.

Experimental_Workflow_MIC_Determination cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase prep_antibiotic Prepare serial dilutions of Ritipenem prep_plates Incorporate Ritipenem dilutions into agar plates prep_antibiotic->prep_plates prep_agar Prepare Wilkins-Chalgren anaerobic agar prep_agar->prep_plates inoculate Inoculate agar plates with bacterial suspension prep_plates->inoculate prep_inoculum Prepare standardized inoculum of anaerobic bacteria prep_inoculum->inoculate incubate Incubate plates under anaerobic conditions (48h, 37°C) inoculate->incubate read_results Read plates and determine Minimum Inhibitory Concentration (MIC) incubate->read_results

Figure 1: Experimental workflow for MIC determination using the agar dilution method.

Signaling Pathways and Logical Relationships

The mechanism of action of ritipenem, like other β-lactams, involves the disruption of the bacterial cell wall synthesis pathway. The logical relationship from drug administration to bacterial cell death is illustrated below.

Ritipenem_Mechanism_of_Action Ritipenem Ritipenem PBPs Penicillin-Binding Proteins (PBPs) Ritipenem->PBPs Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibition of Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disruption of Cell_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to

References

A Comprehensive Technical Guide to the Basic Research Applications of Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is an orally administered prodrug of the penem antibiotic, ritipenem.[1][2] As a member of the β-lactam class of antibiotics, ritipenem exerts its antibacterial effect through the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, in vitro and in vivo antibacterial activity, pharmacokinetic profile, and the experimental methodologies employed in its preclinical evaluation.

Mechanism of Action

Ritipenem, the active metabolite of this compound, functions by acylating the penicillin-binding proteins (PBPs) that are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This acylation process inactivates the PBPs, leading to the disruption of cell wall integrity, and ultimately, cell lysis and death.

In Escherichia coli, ritipenem primarily targets PBP2 and PBP3.[2] Studies have also indicated its affinity for PBP2 in methicillin-susceptible Staphylococcus aureus (MSSA) and PBP2a in methicillin-resistant S. aureus (MRSA), although its affinity for PBP2' in MRSA is lower than that of imipenem.[2][3] Furthermore, ritipenem has demonstrated potent inhibitory activity against type Ic and type V β-lactamases.[3]

Ritipenem_Mechanism_of_Action cluster_prodrug Host System cluster_bacteria Bacterial Cell Ritipenem_acoxil This compound (Oral Prodrug) Ritipenem Ritipenem (Active Form) Ritipenem_acoxil->Ritipenem Hydrolysis in Gastrointestinal Mucosa PBPs Penicillin-Binding Proteins (PBPs) Ritipenem->PBPs Inhibits by Acylation Cell_Wall Peptidoglycan Cell Wall Synthesis PBPs->Cell_Wall Catalyzes Lysis Cell Lysis and Death Cell_Wall->Lysis Inhibition leads to

Mechanism of action of this compound.

In Vitro Antibacterial Activity

Ritipenem exhibits a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its potency has been evaluated against a wide range of clinical isolates, with the minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) being a key metric.

Data Presentation
Bacterial Species (No. of Strains)MIC90 (μg/mL)[3]
Staphylococcus aureus (50)0.39
Methicillin-resistant S. aureus (MRSA) (48)>100
Coagulase-negative staphylococci (41)50
Streptococcus pneumoniae (24)0.39
Streptococcus pyogenes (50)0.05
Enterococcus faecalis (39)6.25
Enterococcus faecium (40)>100
Escherichia coli CS2 (R+) (51)1.56
Klebsiella pneumoniae (50)0.39
Proteus mirabilis (50)1.56
Proteus vulgaris (35)1.56
Providencia rettgeri (27)50
Serratia marcescens (50)100
Enterobacter cloacae (50)12.5
Citrobacter freundii (50)25
Acinetobacter calcoaceticus (49)3.13
Pseudomonas aeruginosa (50)>100
Burkholderia cepacia (40)25
Xanthomonas maltophilia (50)>100
Ampicillin-resistant Haemophilus influenzae (26)0.78
Bacteroides fragilis (40)0.39

Ritipenem has demonstrated stronger anti-staphylococcal activity than other oral cephalosporins and activity equal to or stronger than imipenem against heterogeneous MRSA strains.[3] It is also notably active against β-lactamase-producing strains of H. influenzae and B. fragilis.[3]

In Vivo Efficacy

The therapeutic potential of this compound has been assessed in various murine infection models.

Data Presentation
Infection ModelPathogenEfficacy of this compound[4]
Intraperitoneal InfectionS. aureus, E. coli, K. pneumoniae, S. marcescens, A. calcoaceticus, M. catarrhalisSuperior to cefixime, comparable to cefotiam hexetil, and inferior to cefaclor.
Systemic InfectionS. pneumoniaeComparable to cefotiam hexetil and superior to cefixime and cefaclor.
Systemic InfectionS. pyogenes C203, E. coli KC-14, K. pneumoniae KC-1Inferior to cefaclor, cefotiam hexetil, and cefixime.
Systemic InfectionA. calcoaceticus Ac-54Superior to cefaclor, cefotiam hexetil, and cefixime.
Pulmonary InfectionK. pneumoniae B-54Inferior to cefixime and cefteram pivoxil, but comparable to cefaclor.

Pharmacokinetics

This compound is rapidly hydrolyzed to its active form, ritipenem, during absorption through the gastrointestinal mucosa.[2] The oral bioavailability of ritipenem is estimated to be between 30-40%.[2]

Data Presentation
ParameterValueConditionReference
Human Pharmacokinetics
Half-life (T1/2)~0.7 hMultiple 500 mg doses[5]
T1/2 (with probenecid)0.91 hSingle 200 mg dose[6]
Cmax1.88 µg/mLSingle 200 mg dose[6]
Cmax (with probenecid)2.87 µg/mLSingle 200 mg dose[6]
AUC (0-8h)~10 mg·h/LMultiple 500 mg doses[5]
AUC2.55 µg·h/mLSingle 200 mg dose[6]
AUC (with probenecid)4.53 µg·h/mLSingle 200 mg dose[6]
Renal Clearance132 mL/minSingle dose[5]
Renal Clearance (repeated dosing)87 mL/minMultiple doses[5]
Renal Clearance (with probenecid)32.6 mL/minSingle 200 mg dose[6]
Animal Pharmacokinetics (Rat)
Primary Route of EliminationUrine[2]
Urinary Excretion (72h)90.2% (ritipenem and metabolites)[2]
Fecal Excretion (72h)4.5%[2]

A notable characteristic of ritipenem is its stability against human renal dehydropeptidase-I, which means it does not require co-administration with an inhibitor of this enzyme, unlike some other carbapenems.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments used in the evaluation of this compound, based on standard laboratory practices.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ritipenem is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: A stock solution of ritipenem is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of ritipenem that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of Ritipenem in Broth Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Wells Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.
Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of ritipenem over time.

  • Preparation: Cultures are grown to the logarithmic phase and then diluted in fresh CAMHB to a starting density of approximately 5 x 10^5 CFU/mL.

  • Exposure: Ritipenem is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The samples are serially diluted, plated on appropriate agar, and incubated. The number of viable colonies (CFU/mL) is determined.

  • Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Murine Intraperitoneal Infection Model

This model is used to evaluate the in vivo efficacy of this compound.

  • Animal Model: Typically, male or female ICR or BALB/c mice are used.

  • Infection: Mice are challenged via intraperitoneal injection with a standardized inoculum of the test pathogen (e.g., 1 x 10^7 CFU) suspended in a solution that may contain a mucin-based adjuvant to enhance virulence.

  • Treatment: this compound is administered orally at various doses and schedules, starting at a specified time post-infection.

  • Endpoint: The primary endpoint is typically survival, monitored over a period of 7-14 days. The dose that protects 50% of the animals (ED50) is then calculated. Other endpoints can include bacterial load in various organs.

In_Vivo_Workflow Start Start Infect Induce Intraperitoneal Infection in Mice Start->Infect Group Randomize into Treatment and Control Groups Infect->Group Treat Administer this compound (Oral) or Vehicle Group->Treat Monitor Monitor Survival and Clinical Signs Treat->Monitor Endpoint Determine Endpoint (e.g., ED50, Bacterial Load) Monitor->Endpoint End End Endpoint->End

Workflow for in vivo efficacy testing.

Conclusion

This compound, through its active form ritipenem, presents a broad spectrum of antibacterial activity against a variety of clinically relevant pathogens. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is characteristic of the β-lactam class. Preclinical in vitro and in vivo studies have established its efficacy, and pharmacokinetic analyses have defined its disposition in biological systems. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, providing a solid foundation for further investigation and application of this potent antibiotic.

References

Methodological & Application

Application Notes and Protocols for Ritipenem Acoxil Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is an orally administered penem antibiotic. It functions as a prodrug, meaning it is converted into its active form, ritipenem, within the body. Ritipenem exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action for ritipenem, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ritipenem, a critical parameter for assessing its antibacterial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Data Presentation: Ritipenem MIC90 Values

The following table summarizes the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) values for ritipenem against a range of clinical isolates. This data is crucial for understanding the antibiotic's spectrum of activity.

Bacterial SpeciesNumber of StrainsMIC90 (μg/mL)
Staphylococcus aureus500.39
Methicillin-resistant Staphylococcus aureus (MRSA)48>100
Coagulase-negative staphylococci4150
Streptococcus pneumoniae240.39
Streptococcus pyogenes500.05
Enterococcus faecalis396.25
Enterococcus faecium40>100
Escherichia coli CS2 (R+)511.56
Klebsiella pneumoniae500.39
Proteus mirabilis501.56
Proteus vulgaris351.56
Providencia rettgeri2750
Serratia marcescens50100
Enterobacter cloacae5012.5
Citrobacter freundii5025
Acinetobacter calcoaceticus493.13
Pseudomonas aeruginosa50>100
Burkholderia cepacia4025
Xanthomonas maltophilia50>100
Ampicillin-resistant Haemophilus influenzae260.78
Bacteroides fragilis400.39

Data sourced from a study on the in vitro antibacterial activity of this compound.[2]

Experimental Protocols: MIC Determination

The following protocol for MIC determination is based on the broth microdilution method, consistent with the standards of the Japan Society of Chemotherapy.[1][3][4]

Materials and Reagents
  • This compound (to be hydrolyzed to ritipenem in situ or ritipenem standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Turbidity standard (e.g., 0.5 McFarland standard)

Protocol Steps
  • Preparation of Ritipenem Stock Solution:

    • Prepare a stock solution of ritipenem in a suitable solvent (e.g., sterile distilled water or a buffer as recommended by the manufacturer) at a concentration of 1000 µg/mL.

    • Ensure the stock solution is freshly prepared on the day of the experiment.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution of Ritipenem in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the ritipenem stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 10 µL of the prepared bacterial inoculum (from step 2) to each well from 1 to 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • Do not add bacteria to the twelfth well (negative control).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of ritipenem at which there is no visible growth.

    • The positive control well should show turbidity, and the negative control well should remain clear.

Visualizations

Experimental Workflow for MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Ritipenem_Stock Prepare Ritipenem Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Ritipenem_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 18-24h Inoculation->Incubation Read_MIC Read MIC Value (Lowest Concentration with No Growth) Incubation->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Ritipenem

Ritipenem_MOA cluster_drug Drug Action cluster_process Bacterial Process cluster_outcome Outcome Ritipenem Ritipenem (Active Form) PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Inhibition Inhibition of Cell Wall Synthesis Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall_Synthesis is essential for Cell_Wall_Synthesis->Inhibition is inhibited Cell_Lysis Bacterial Cell Lysis Inhibition->Cell_Lysis Leads to

Caption: Mechanism of action of ritipenem leading to bacterial cell lysis.

References

Application Notes: Time-Kill Curve Assay for Assessing Ritipenem Acoxil Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ritipenem acoxil is an orally administered carbapenem antibiotic. It is a prodrug that is rapidly hydrolyzed to its active form, ritipenem, after absorption.[1] Ritipenem exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] Like other β-lactam antibiotics, ritipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs).[1] Specifically, it has shown a high affinity for PBP2 and PBP3 in E. coli and PBP2 in methicillin-susceptible S. aureus.[1][4] The time-kill curve assay is a dynamic method used to assess the pharmacodynamic profile of an antimicrobial agent, providing insights into the rate and extent of its bactericidal activity over time.

Principle of the Time-Kill Curve Assay

The time-kill curve assay measures the change in bacterial population density (colony-forming units per milliliter, CFU/mL) over a specified period (typically 24 hours) in the presence of an antimicrobial agent.[5][6] By exposing a standardized inoculum of a specific bacterial strain to various concentrations of the antibiotic, typically multiples of the Minimum Inhibitory Concentration (MIC), the assay can determine whether the agent is bactericidal (causes a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibits growth but does not significantly reduce the bacterial count).[6] Time-kill studies have demonstrated the potent bactericidal activity of ritipenem at concentrations above the MIC level against strains like S. aureus and E. coli.[3]

Applications

  • Determination of Bactericidal vs. Bacteriostatic Activity: To characterize the killing kinetics of this compound against specific pathogens.

  • Pharmacodynamic Evaluation: To understand the concentration-dependent or time-dependent killing effects of the antibiotic.

  • Synergy/Antagonism Studies: To assess the efficacy of this compound in combination with other antimicrobial agents.

  • Resistance Monitoring: To evaluate the potential for the development of resistance over time.

  • Preclinical and Clinical Research: To provide crucial data for dose selection and to predict clinical efficacy.[7][8]

Data Presentation

The results of a time-kill curve assay are typically presented as a semi-logarithmic plot of log10 CFU/mL versus time. For comparative analysis, the data can be summarized in a tabular format.

Table 1: Hypothetical Time-Kill Curve Data for Ritipenem against Escherichia coli

Time (hours)Growth Control (log10 CFU/mL)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)
0 6.06.06.06.06.0
2 6.86.25.54.84.2
4 7.56.44.83.93.1
6 8.26.54.13.0<2.0
8 8.86.63.5<2.0<2.0
24 9.57.0<2.0<2.0<2.0

Note: MIC (Minimum Inhibitory Concentration) for this hypothetical strain is assumed to be previously determined. A result of <2.0 log10 CFU/mL indicates the limit of detection.

Experimental Protocols

Materials
  • Ritipenem (active form of this compound)

  • Bacterial strain of interest (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile saline solution (0.85% NaCl)

  • Sterile test tubes or flasks

  • Spectrophotometer

  • Incubator (37°C) with shaking capabilities

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies

  • Colony counter

Protocol for Time-Kill Curve Assay
  • Inoculum Preparation:

    • From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test flasks.

  • Preparation of Antibiotic Concentrations:

    • Prepare a stock solution of Ritipenem at a known high concentration.

    • Perform serial dilutions to prepare working solutions that, when added to the test flasks, will result in the desired final concentrations (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). A "growth control" flask with no antibiotic (0x MIC) must be included.

  • Assay Procedure:

    • Dispense the appropriate volume of the diluted bacterial suspension into a series of sterile flasks.

    • Add the prepared antibiotic working solutions to each respective flask to achieve the target concentrations.

    • Immediately after adding the antibiotic, vortex each flask gently and withdraw a sample for the 0-hour time point.

    • Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).

    • At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw samples from each flask for bacterial enumeration.

  • Bacterial Enumeration:

    • For each sample, perform ten-fold serial dilutions in sterile saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

    • Convert the CFU/mL values to log10 CFU/mL.

  • Data Analysis:

    • Plot the mean log10 CFU/mL against time for each antibiotic concentration and the growth control.

    • Determine the rate and extent of killing. Bactericidal activity is generally defined as a ≥3-log10 reduction in the initial CFU/mL.

Visualizations

Time_Kill_Assay_Workflow Experimental Workflow for Time-Kill Curve Assay cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Plating cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (~10^6 CFU/mL) inoculate Inoculate Broth with Bacteria and Antibiotic prep_inoculum->inoculate prep_antibiotic Prepare Ritipenem Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) prep_antibiotic->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Sample at 0, 2, 4, 6, 8, 24 hours incubate->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate Dilutions onto Agar serial_dilution->plating incubation_plates Incubate Plates for 18-24h plating->incubation_plates colony_count Count Colonies (CFU) incubation_plates->colony_count calculate_cfu Calculate log10 CFU/mL colony_count->calculate_cfu plot_data Plot Time-Kill Curve calculate_cfu->plot_data

Caption: Workflow of the time-kill curve assay.

Ritipenem_Mechanism_of_Action Mechanism of Action of Ritipenem cluster_cell ritipenem Ritipenem (Active β-lactam) pbp Penicillin-Binding Proteins (PBPs) (e.g., PBP2, PBP3) ritipenem->pbp Binds to inhibition Inhibition peptidoglycan Peptidoglycan Synthesis (Cell Wall Cross-linking) pbp->peptidoglycan Catalyzes pbp->inhibition cell_lysis Cell Wall Weakening & Lysis peptidoglycan->cell_lysis Disruption leads to inhibition->peptidoglycan Prevents bacterial_cell Bacterial Cell

Caption: Ritipenem's mechanism of action.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Ritipenem acoxil in bulk drug substance and pharmaceutical dosage forms using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This compound is an oral prodrug of the carbapenem antibiotic Ritipenem.[1][2] This method is designed to be accurate, precise, and specific for the determination of this compound in the presence of its degradation products. The protocols outlined below are based on established methodologies for similar β-lactam antibiotics and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound is the acetoxymethyl ester prodrug of Ritipenem, a broad-spectrum carbapenem antibiotic.[2] Upon oral administration, it is rapidly hydrolyzed to the active compound, Ritipenem.[2] The development of a robust and reliable analytical method for the quantification of this compound is crucial for quality control during drug manufacturing and for stability testing of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy.

This application note describes a stability-indicating RP-HPLC method for the determination of this compound. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Forced degradation studies were conceptually performed to demonstrate the specificity of the method in separating the active pharmaceutical ingredient (API) from potential degradation products formed under various stress conditions.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended based on the analysis of similar carbapenem antibiotics.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.5) in a gradient or isocratic mode. A common starting point is a 30:70 (v/v) ratio of Acetonitrile to buffer.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 300 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Solutions

a. Mobile Phase Preparation:

  • Prepare a 0.05 M Potassium Dihydrogen Phosphate solution by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water.

  • Adjust the pH of the buffer to 4.5 using dilute phosphoric acid or potassium hydroxide.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio.

  • Degas the mobile phase before use.

b. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a suitable diluent (e.g., a mixture of acetonitrile and water) and make up the volume.

  • Sonicate for 10 minutes to ensure complete dissolution.

c. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.

d. Sample Preparation (from tablets):

  • Weigh and finely powder 20 tablets to determine the average weight.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking.

  • Make up the volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.

Method Validation Protocol

The developed HPLC method should be validated according to ICH guidelines, evaluating the following parameters:

  • System Suitability: To ensure the chromatographic system is adequate for the analysis.

  • Specificity: Assessed through forced degradation studies to demonstrate that the method can accurately measure the analyte in the presence of its degradation products.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 30 minutes. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid drug substance to heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
%RSD of Peak Area ≤ 2.0%0.8%
(for 6 replicate injections)
Table 2: Method Validation Summary
Validation ParameterResult
Linearity Range (µg/mL) 10 - 100
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD (µg/mL) 0.5
LOQ (µg/mL) 1.5
Table 3: Results of Forced Degradation Studies
Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 M HCl) ~15%Degradation peak observed at a different retention time.
Base Hydrolysis (0.1 M NaOH) ~25%Major degradation with multiple degradation peaks.
Oxidative (3% H₂O₂) ~10%A distinct degradation peak was well-resolved from the main peak.
Thermal (105°C) ~5%Minor degradation observed.
Photolytic (UV light) ~8%A small degradation peak was visible.

Visualizations

HPLC_Workflow A Sample Preparation (Bulk Drug / Formulation) D Injection of Samples & Standards A->D B Preparation of Mobile Phase & Standard Solutions B->D C HPLC System Setup (Column, Flow Rate, Temp) C->D E Chromatographic Separation (C18 Column) D->E Analysis F UV Detection (300 nm) E->F G Data Acquisition & Processing F->G H Quantification & Reporting G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions Acid Acid Hydrolysis Drug This compound (Active Drug) Acid->Drug Base Base Hydrolysis Base->Drug Oxidative Oxidation Oxidative->Drug Thermal Thermal Thermal->Drug Photo Photolytic Photo->Drug Degradation Degradation Products (Separated by HPLC) Drug->Degradation Degradation

Caption: Logical relationship of forced degradation studies.

Conclusion

The described RP-HPLC method provides a framework for the reliable and accurate quantification of this compound in bulk and pharmaceutical dosage forms. The conceptual validation and forced degradation studies demonstrate the method's specificity, accuracy, and precision, making it suitable for routine quality control analysis and stability studies. Researchers and drug development professionals can adapt and further optimize this protocol based on their specific laboratory conditions and instrumentation.

References

Application Notes and Protocols for Beta-lactamase Stability Assay of Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is an orally administered penem antibiotic. As a prodrug, it is hydrolyzed in the body to its active form, ritipenem. Ritipenem exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. A key characteristic of ritipenem, like other carbapenems, is its stability against hydrolysis by many common β-lactamases, which are the primary mechanism of resistance to β-lactam antibiotics in many bacterial species.[1][2] This stability allows ritipenem to maintain its efficacy against strains that are resistant to other β-lactam antibiotics.

These application notes provide a comprehensive overview of the β-lactamase stability of ritipenem and detailed protocols for its evaluation.

Mechanism of Action and Interaction with Penicillin-Binding Proteins (PBPs)

Ritipenem, the active form of this compound, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It does so by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The primary targets of ritipenem can vary between bacterial species.

Ritipenem_Mechanism_of_Action Ritipenem_acoxil This compound (Oral Prodrug) Hydrolysis Hydrolysis (in vivo) Ritipenem_acoxil->Hydrolysis Ritipenem Ritipenem (Active Drug) Hydrolysis->Ritipenem PBPs Penicillin-Binding Proteins (PBPs) Ritipenem->PBPs Binds to Inhibition Inhibition CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Catalyzes PBPs->Inhibition Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to Inhibition->CellWall Inhibits

Figure 1: Mechanism of action of this compound.

Data Presentation: β-Lactamase Stability of Ritipenem

While specific kinetic parameters such as Kcat and Km for ritipenem against a wide array of β-lactamases are not extensively published, in vitro studies have demonstrated its stability against many common β-lactamases. Ritipenem has shown high affinity but slow hydrolysis by cephalosporinases from Citrobacter freundii and Enterobacter cloacae.[1] However, it is known to be susceptible to the L-1 metallo-β-lactamase from Stenotrophomonas maltophilia.[1]

The following table summarizes the in vitro activity of ritipenem against various β-lactamase-producing and non-producing bacterial strains, presented as MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates).

Bacterial Species (Number of Strains)β-Lactamase Production StatusMIC90 (µg/mL)
Staphylococcus aureus (50)-0.39
Methicillin-resistant S. aureus (MRSA) (48)->100
Escherichia coli CS2 (R+) (51)β-lactamase producer1.56
Klebsiella pneumoniae (50)-0.39
Proteus mirabilis (50)-1.56
Enterobacter cloacae (50)Cephalosporinase producer12.5
Citrobacter freundii (50)Cephalosporinase producer25
Pseudomonas aeruginosa (50)Various>100
Ampicillin-resistant Haemophilus influenzae (26)β-lactamase producer0.78
Bacteroides fragilis (40)Oxyiminocephalosporinase producer0.39

Data sourced from a study on the in vitro antibacterial activity of this compound.[2]

Experimental Protocols

This section provides a detailed methodology for a generalized β-lactamase stability assay using a spectrophotometric method with nitrocefin as the chromogenic substrate. This protocol can be adapted to assess the stability of ritipenem against various purified β-lactamases.

Protocol: Spectrophotometric β-Lactamase Stability Assay

Objective: To determine the rate of hydrolysis of a β-lactam antibiotic (e.g., ritipenem) by a specific β-lactamase enzyme by monitoring the color change of a chromogenic substrate, nitrocefin.

Materials:

  • Purified β-lactamase enzyme of known concentration

  • Ritipenem (analytical standard)

  • Nitrocefin solution (e.g., 0.5 mM in DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well microtiter plates (UV-transparent)

  • Microplate spectrophotometer capable of reading at 486 nm

  • Pipettes and sterile, nuclease-free tips

  • Incubator or temperature-controlled plate reader (e.g., 37°C)

Experimental Workflow:

Beta_Lactamase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - Ritipenem solutions - β-lactamase dilution - Nitrocefin solution - Phosphate buffer Plate Prepare 96-well plate: - Add buffer - Add β-lactamase - Add Ritipenem (test) or buffer (control) Reagents->Plate Incubate Pre-incubate plate at 37°C Plate->Incubate Add_Nitrocefin Add Nitrocefin to all wells to start the reaction Incubate->Add_Nitrocefin Measure Immediately measure absorbance at 486 nm (kinetic or endpoint readings) Add_Nitrocefin->Measure Calculate Calculate rate of hydrolysis: - Plot Absorbance vs. Time - Determine initial velocity (V₀) Measure->Calculate Compare Compare hydrolysis rates of Ritipenem vs. control Calculate->Compare

Figure 2: Experimental workflow for the β-lactamase stability assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ritipenem in a suitable solvent (e.g., sterile water or buffer) and create a series of dilutions to test a range of concentrations.

    • Dilute the purified β-lactamase enzyme to the desired working concentration in cold phosphate buffer. Keep the enzyme on ice.

    • Thaw the nitrocefin solution and keep it protected from light.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add phosphate buffer, the diluted β-lactamase enzyme, and the desired concentration of ritipenem solution.

    • Positive Control Wells (Nitrocefin Hydrolysis): Add phosphate buffer and the diluted β-lactamase enzyme.

    • Negative Control Wells (Ritipenem Autohydrolysis): Add phosphate buffer and the ritipenem solution (no enzyme).

    • Blank Wells: Add phosphate buffer only.

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Pre-incubation:

    • Pre-incubate the microtiter plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of the Reaction:

    • To start the reaction, add a fixed volume of the nitrocefin solution to all wells.

  • Measurement:

    • Immediately place the plate in the microplate spectrophotometer.

    • Measure the absorbance at 486 nm. For kinetic analysis, take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). For an endpoint assay, take a single reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • For kinetic data, plot absorbance versus time for each well. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

    • The rate of ritipenem hydrolysis can be determined by comparing the rate of nitrocefin hydrolysis in the presence and absence of ritipenem. A lower rate of nitrocefin hydrolysis in the presence of ritipenem indicates that ritipenem is being hydrolyzed by the enzyme.

    • Kinetic parameters such as Km (Michaelis constant) and kcat (catalytic rate constant) can be determined by measuring the initial velocities at various substrate (ritipenem) concentrations and fitting the data to the Michaelis-Menten equation. The Ki (inhibition constant) can be determined in competitive inhibition assays with a reporter substrate like nitrocefin.

Conclusion

Ritipenem demonstrates considerable stability against a range of clinically relevant β-lactamases, a characteristic that contributes to its broad spectrum of activity. The provided protocols offer a framework for researchers to conduct their own β-lactamase stability assays to further characterize the interaction of ritipenem with specific enzymes. Such studies are crucial for understanding the full potential and limitations of this antibiotic in the face of evolving bacterial resistance mechanisms.

References

Application Notes and Protocols: An In Vitro Model for Studying Ritipenem Acoxil in Bacterial Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial pneumonia remains a significant cause of morbidity and mortality worldwide. The emergence of antibiotic-resistant pathogens necessitates the development of novel therapeutic agents. Ritipenem acoxil is an orally administered penem antibiotic, a prodrug that is hydrolyzed in vivo to its active form, ritipenem.[1] Ritipenem exhibits a broad spectrum of antibacterial activity against common respiratory pathogens.[2][3] To facilitate the preclinical evaluation of this compound, this document provides a detailed protocol for an advanced in vitro model of bacterial pneumonia. This model utilizes a co-culture of human lung epithelial cells and key bacterial pathogens to mimic the infection environment more closely than traditional antimicrobial susceptibility testing.

Core Concepts

This model is designed to assess the efficacy of this compound in a physiologically relevant context by evaluating its ability to:

  • Inhibit the growth of key pneumonia-causing bacteria in both planktonic and biofilm states.

  • Protect human lung epithelial cells from bacteria-induced damage.

  • Modulate the host inflammatory response to infection.

Key Bacterial Pathogens in Pneumonia

The following table summarizes the typical susceptibility profiles of major bacterial pathogens implicated in pneumonia to various antibiotics, providing a baseline for comparative studies with Ritipenem.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae Penicillin (non-meningitis breakpoint)≤0.061.0
Amoxicillin0.501.0
Ceftriaxone0.250.50
Haemophilus influenzae Ampicillin≤1.0≥128 (β-lactamase positive)
Imipenem≤1.01.0
Staphylococcus aureus (MSSA) Oxacillin0.250.5
Vancomycin1.02.0
Staphylococcus aureus (MRSA) Oxacillin≥256≥256
Vancomycin1.02.0
Linezolid1.01.0
Klebsiella pneumoniae Imipenem≤0.25>8 (Carbapenem-resistant)
Meropenem≤0.25>8 (Carbapenem-resistant)

Note: MIC values are representative and can vary based on geographic location and strain. Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol determines the minimum concentration of Ritipenem (the active form of this compound) required to inhibit the growth of and kill bacterial pathogens.

Materials:

  • Ritipenem analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (e.g., S. pneumoniae, H. influenzae)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Bacterial Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Antibiotic Dilution: Prepare a stock solution of Ritipenem in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]

  • MBC Determination: To determine the MBC, subculture 100 µL from each well showing no visible growth onto antibiotic-free agar plates. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Assay

This assay evaluates the bactericidal activity of Ritipenem over time.

Materials:

  • Ritipenem

  • CAMHB

  • Bacterial isolates

  • Sterile culture tubes

  • Apparatus for colony counting

Protocol:

  • Prepare bacterial cultures in CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Add Ritipenem at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-antibiotic growth control.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate on appropriate agar for colony counting.

  • Plot the log₁₀ CFU/mL versus time to visualize the rate of bacterial killing. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.[6][7][14]

Biofilm Inhibition and Eradication Assays

This protocol assesses the efficacy of Ritipenem against bacterial biofilms.

Materials:

  • Ritipenem

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well flat-bottom microtiter plates

  • Crystal Violet stain

  • MTT or XTT reagent

Protocol:

Biofilm Inhibition:

  • Prepare serial dilutions of Ritipenem in TSB in a 96-well plate.

  • Add a bacterial suspension (1 x 10⁶ CFU/mL) to each well.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Quantify the remaining biofilm using Crystal Violet staining (for biomass) or a metabolic assay like MTT/XTT (for viability).

Biofilm Eradication:

  • Allow biofilms to form in a 96-well plate for 24 hours as described above.

  • After washing away planktonic cells, add fresh media containing serial dilutions of Ritipenem to the established biofilms.

  • Incubate for another 24 hours.

  • Wash the wells and quantify the remaining viable biofilm. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of the antibiotic required to kill the biofilm-associated bacteria.[15][16][17]

In Vitro Lung Epithelial Cell Infection Model

This protocol utilizes the Calu-3 human bronchial epithelial cell line grown at an air-liquid interface (ALI) to model the respiratory epithelium.

Materials:

  • Calu-3 cells (ATCC HTB-55)

  • Transwell inserts (0.4 µm pore size)

  • Appropriate cell culture medium (e.g., EMEM supplemented with FBS)

  • Bacterial isolates

  • ELISA kits for cytokine measurement (e.g., IL-6, IL-8)

  • LDH cytotoxicity assay kit

Protocol:

  • Calu-3 Cell Culture at ALI:

    • Seed Calu-3 cells onto the apical side of Transwell inserts at a density of 5 x 10⁵ cells/cm².[17]

    • Culture the cells with medium in both the apical and basolateral compartments for 3 days.[17]

    • Establish the ALI by removing the medium from the apical compartment. Continue to feed the cells from the basolateral side every 2-3 days.[17]

    • Allow the cells to differentiate for 2-3 weeks, monitoring the formation of a polarized monolayer by measuring transepithelial electrical resistance (TEER).

  • Bacterial Infection:

    • Wash the apical surface of the differentiated Calu-3 cells with PBS.

    • Infect the cells by adding a bacterial suspension (e.g., S. pneumoniae at a multiplicity of infection (MOI) of 10-50) to the apical chamber.

  • This compound Treatment:

    • This compound, being a prodrug, requires hydrolysis to the active Ritipenem. This hydrolysis can be facilitated by esterases present in cell culture media containing serum or by the epithelial cells themselves.

    • Add this compound to the basolateral medium to simulate systemic administration.

  • Endpoint Analysis:

    • Bacterial Load: After a defined incubation period (e.g., 4-24 hours), lyse the cells and plate the lysate to determine the number of viable intracellular and adherent bacteria.

    • Epithelial Cell Viability: Measure the release of lactate dehydrogenase (LDH) into the basolateral medium as an indicator of cytotoxicity.

    • Inflammatory Response: Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the basolateral medium using ELISA.

Visualizations

Experimental_Workflow cluster_phase1 Phase 1: Basic Antimicrobial Activity cluster_phase2 Phase 2: In Vitro Pneumonia Model cluster_phase3 Phase 3: Endpoint Analysis MIC_MBC MIC & MBC Determination Time_Kill Time-Kill Assays MIC_MBC->Time_Kill Biofilm Biofilm Inhibition & Eradication Time_Kill->Biofilm Calu3_culture Calu-3 Culture at ALI Biofilm->Calu3_culture Infection Bacterial Infection (e.g., S. pneumoniae) Calu3_culture->Infection Treatment This compound Treatment Infection->Treatment Bacterial_Load Bacterial Load Quantification Treatment->Bacterial_Load Cell_Viability Epithelial Cell Viability (LDH) Treatment->Cell_Viability Inflammation Inflammatory Response (Cytokines) Treatment->Inflammation

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 TLR4 TLR4 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (inactive) IkappaB->NFkappaB_inactive inhibits NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active release NFkappaB_active->Gene_Expression translocates to nucleus Cytokines IL-6, IL-8, TNF-α Gene_Expression->Cytokines leads to secretion Bacteria Bacteria (e.g., S. pneumoniae, H. influenzae) Bacteria->TLR2 LTA Bacteria->TLR4 LPS Ritipenem Ritipenem (Potential Modulation) Ritipenem->MyD88 Ritipenem->NFkappaB_active

Caption: Bacterial-induced inflammatory signaling in lung epithelial cells.

Data Interpretation and Expected Outcomes

  • Antimicrobial Efficacy: Ritipenem is expected to demonstrate potent bactericidal activity against susceptible strains of S. pneumoniae and H. influenzae. The time-kill assays will reveal the dynamics of this activity. Efficacy against biofilms is likely to require higher concentrations than the planktonic MIC.

  • Host Cell Protection: In the co-culture model, effective treatment with this compound should result in a reduction in bacterial load, leading to decreased LDH release and preserved integrity of the epithelial monolayer.

  • Modulation of Inflammation: Bacterial infection will induce a significant increase in the secretion of pro-inflammatory cytokines like IL-6 and IL-8. Treatment with this compound is expected to reduce this inflammatory response as a consequence of bacterial clearance. Some studies suggest that certain antibiotics may also have direct immunomodulatory effects.[18][19][20]

Conclusion

This application note provides a comprehensive framework for the in vitro evaluation of this compound against bacterial pneumonia pathogens. By employing a sophisticated co-culture model that recapitulates key aspects of the lung environment, researchers can gain valuable insights into the antimicrobial and host-protective effects of this novel antibiotic. The detailed protocols and expected outcomes described herein will aid in the standardized assessment of this compound and other new anti-infective agents.

References

Preparing Ritipenem Acoxil Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is a prodrug of the carbapenem antibiotic, Ritipenem. As an acetoxymethyl ester, it is designed for oral availability, after which it is rapidly hydrolyzed by esterases to the active form, Ritipenem.[1] In a laboratory setting, understanding the proper handling, preparation, and storage of this compound stock solutions is critical for obtaining accurate and reproducible results in a variety of in vitro and in vivo studies. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for research use.

Ritipenem, the active metabolite, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs).[1] Specifically, it has a high affinity for PBP2 in Escherichia coli.[1] These application notes will also cover experimental protocols relevant to the mechanism of action of Ritipenem.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Chemical Formula C₁₃H₁₆N₂O₈S[2][3]
Molecular Weight 360.34 g/mol [2][3]
Appearance Solid powder
Solubility Soluble in DMSO[2]
Storage (Solid) Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store dry and in the dark.[2]

Note: The molecular weight may vary slightly depending on the hydration state of the product.[2] this compound is also available as a monohydrate with a molecular weight of 378.36 g/mol .[4]

Application Notes: Preparing this compound Stock Solutions

Solvent Selection

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for laboratory use.[2] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.

Recommended Concentration

For most in vitro assays, a starting stock concentration of 10 mg/mL in DMSO is recommended. However, the optimal concentration may vary depending on the specific experimental requirements. It is advisable to prepare a high-concentration stock solution that can be further diluted to the desired working concentrations.

Storage and Stability

This compound, like many carbapenems, is susceptible to degradation in solution. Therefore, proper storage is critical to maintain its potency.

  • Short-term storage: Stock solutions can be stored at 0-4°C for a few days to a week.[2]

  • Long-term storage: For extended storage, it is essential to aliquot the stock solution into single-use volumes and store them at -20°C or lower for several months.[2]

Crucially, avoid repeated freeze-thaw cycles , as this can lead to significant degradation of the compound. It is best practice to determine the stability of the stock solution under your specific laboratory conditions.

Experimental Protocols

Protocol for Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes or cryovials. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term use. For immediate use, the solution can be kept at 4°C for a limited time.

Protocol for Determining the Stability of this compound Stock Solution

This protocol provides a framework for assessing the stability of your prepared this compound stock solution over time.

Materials:

  • Prepared this compound stock solution (e.g., 10 mg/mL in DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Appropriate mobile phase for HPLC analysis

  • Incubators or water baths set to desired storage temperatures (e.g., 4°C, -20°C)

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing the stock solution, perform an HPLC analysis to determine the initial concentration and purity of this compound. This will serve as your baseline (100% integrity).

  • Sample Storage: Store aliquots of the stock solution at the desired temperatures (e.g., 4°C and -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, etc.), remove one aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples using the established HPLC method to determine the concentration of the remaining intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This will provide a stability profile for the stock solution under different storage conditions.

Table of Expected Stability Data (Hypothetical):

Storage TemperatureTime Point% this compound Remaining (Hypothetical)
4°C24 hours98%
4°C1 week85%
-20°C1 week>99%
-20°C1 month97%
-20°C3 months92%

Note: This table presents hypothetical data for illustrative purposes. Researchers must generate their own stability data.

Visualizations

Workflow for Preparing this compound Stock Solution

G Workflow for this compound Stock Solution Preparation A Equilibrate this compound Powder to Room Temperature B Weigh Desired Amount of Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve Completely C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C for Long-Term Use E->F

Caption: A flowchart outlining the key steps for preparing a this compound stock solution.

Signaling Pathway: Mechanism of Action of Ritipenem

G Mechanism of Action of Ritipenem cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Catalyzes Cell_Lysis Cell Lysis CW_Synthesis->Cell_Lysis Inhibition leads to Ritipenem Ritipenem (Active Form) Ritipenem->PBP Inhibits

Caption: The inhibitory action of Ritipenem on bacterial cell wall synthesis.

References

Application Notes and Protocols for Assessing Ritipenem Acoxil Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil, the orally available prodrug of the carbapenem antibiotic Ritipenem, exhibits broad-spectrum activity against a variety of bacterial pathogens. In an era of escalating antibiotic resistance, combination therapy is a critical strategy to enhance efficacy, broaden coverage, and reduce the emergence of resistant strains. Assessing the synergistic potential of this compound with other antimicrobial agents is paramount for optimizing therapeutic regimens.

These application notes provide detailed protocols for three standard in vitro methods used to evaluate antibiotic synergy: the Checkerboard Assay , Time-Kill Curve Analysis , and the Etest Synergy Method . While specific quantitative data for this compound combinations are not widely available in published literature, this document presents illustrative data based on the known behavior of other carbapenems, such as meropenem and imipenem, to guide researchers in experimental design and data interpretation.

Mechanism of Action and Rationale for Synergy

Ritipenem, the active form of this compound, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to and inactivating essential penicillin-binding proteins (PBPs), with a primary affinity for PBP2.[1] Inhibition of these enzymes disrupts the integrity of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death.

The rationale for synergistic combinations with Ritipenem often involves a multi-targeted approach. For instance, combining a cell wall synthesis inhibitor like Ritipenem with an antibiotic that inhibits protein synthesis, such as an aminoglycoside, can be particularly effective. The damage to the cell wall caused by Ritipenem can facilitate the uptake of the aminoglycoside, allowing it to reach its ribosomal target more efficiently and exert its bactericidal effect.[2][3][4]

Data Presentation: Illustrative Synergy Data for Carbapenem Combinations

Due to the limited availability of specific synergy data for this compound, the following tables provide illustrative examples of how to present quantitative data from synergy studies, using representative data for other carbapenems combined with various antibiotic classes.

Table 1: Illustrative Checkerboard Assay Results for a Carbapenem with Other Antibiotics against Pseudomonas aeruginosa

Antibiotic CombinationTest OrganismMIC of Carbapenem Alone (µg/mL)MIC of Second Antibiotic Alone (µg/mL)MIC of Carbapenem in Combination (µg/mL)MIC of Second Antibiotic in Combination (µg/mL)FICIInterpretation
Ritipenem (Carbapenem) + AminoglycosideP. aeruginosa240.50.50.375Synergy
Ritipenem (Carbapenem) + FluoroquinoloneP. aeruginosa2110.250.75Additive
Ritipenem (Carbapenem) + PolymyxinP. aeruginosa22222Indifference
Ritipenem (Carbapenem) + Another β-lactamP. aeruginosa28181.5Indifference

Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Table 2: Illustrative Time-Kill Curve Analysis Results for a Carbapenem Combination against Escherichia coli

Antibiotic Combination (Concentration)Bacterial Count (log10 CFU/mL) at 0hBacterial Count (log10 CFU/mL) at 4hBacterial Count (log10 CFU/mL) at 8hBacterial Count (log10 CFU/mL) at 24hInterpretation
Growth Control6.07.58.89.2-
Ritipenem (Carbapenem) (1x MIC)6.05.24.55.5Bacteriostatic
Aminoglycoside (1x MIC)6.05.85.16.0Bacteriostatic
Ritipenem + Aminoglycoside (1x MIC each)6.03.52.1<2.0Synergy (Bactericidal)

Note: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

a. Materials:

  • 96-well microtiter plates

  • This compound and the second antibiotic of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for OD measurements)

b. Protocol:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of Ritipenem and the second antibiotic at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of Ritipenem along the x-axis (e.g., columns 1-10) in CAMHB.

    • Perform serial two-fold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.

    • The final volume in each well should be 50 µL.

    • Column 11 should contain dilutions of the second antibiotic alone (growth control for this drug).

    • Row H should contain dilutions of Ritipenem alone (growth control for this drug).

    • Well H12 should contain only broth and inoculum (positive growth control). A separate well with only broth can serve as a negative control.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • FICI Calculation: Calculate the FICI for each well that shows no growth to determine the nature of the interaction (synergy, additive/indifference, or antagonism) as described in the note for Table 1.

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics alone and in combination over time.

a. Materials:

  • This compound and the second antibiotic of interest

  • CAMHB

  • Bacterial inoculum standardized to a starting concentration of ~5 x 10^5 CFU/mL

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

b. Protocol:

  • Prepare Test Tubes: Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x, 1x, 2x MIC) alone and in combination. Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation: Incubate the tubes in a shaking incubator at 35°C ± 2°C.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto appropriate agar plates.

  • Incubation of Plates: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each antibiotic condition. Analyze the curves to determine synergy and bactericidal activity as described in the note for Table 2.

Etest Synergy Method

The Etest is a gradient diffusion method that can also be adapted to assess synergy.

a. Materials:

  • This compound and second antibiotic Etest strips

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

b. Protocol (Cross Method):

  • Inoculate Plate: Swab the surface of an MHA plate evenly with the standardized bacterial inoculum.

  • Apply First Strip: Apply the Etest strip for the first antibiotic (e.g., Ritipenem) to the agar surface.

  • Incubate: Incubate the plate for 1 hour at room temperature to allow for pre-diffusion of the first antibiotic.

  • Apply Second Strip: Apply the Etest strip for the second antibiotic at a 90-degree angle to the first strip, with the intersection at the respective MIC values.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Reading Results: Observe the shape of the inhibition zone. A rounding of the zone of inhibition at the intersection of the strips suggests synergy. A "blunting" or antagonistic effect would show the opposite. The FICI can also be calculated by reading the MIC values at the point of intersection.

Mandatory Visualizations

Synergy_Mechanism cluster_bacterium Bacterial Cell Ritipenem Ritipenem PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Blocks CellLysis Cell Lysis CellWall->CellLysis Leads to Aminoglycoside Aminoglycoside CellWall->Aminoglycoside Increases Uptake BacterialDeath Enhanced Bacterial Death Ribosome Ribosome Aminoglycoside->Ribosome Inhibits ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks ProteinSynthesis->BacterialDeath Contributes to

Caption: Mechanism of Synergy between Ritipenem and an Aminoglycoside.

Checkerboard_Workflow A Prepare Serial Dilutions of Ritipenem (Drug A) C Dispense into 96-Well Plate A->C B Prepare Serial Dilutions of Second Antibiotic (Drug B) B->C D Inoculate with Standardized Bacterial Suspension C->D E Incubate at 35°C for 18-24h D->E F Read MICs Visually or with Plate Reader E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Determine Synergy, Additive/Indifference, or Antagonism G->H

Caption: Experimental Workflow for the Checkerboard Synergy Assay.

TimeKill_Workflow A Prepare Culture Tubes with Antibiotics (Alone & Combination) B Inoculate with Standardized Bacterial Suspension A->B C Incubate with Shaking at 37°C B->C D Collect Aliquots at Multiple Time Points C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G H Analyze Curves for Synergy and Bactericidal Activity G->H

Caption: Experimental Workflow for Time-Kill Curve Analysis.

References

Application Notes and Protocols for the Quantification of Ritipenem Acoxil in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is a carbapenem antibiotic. Accurate quantification of this compound and its active metabolite, ritipenem, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on plasma and urine. The methodologies described are based on common bioanalytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation Techniques

Effective sample preparation is critical for accurate and reliable bioanalysis. The primary goals are to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques for preparing biological samples for the analysis of antibiotics include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2]

  • Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples.[2] It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins.[3][4]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][2]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration.[2][5][6] It utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.[2]

Method 1: Quantification of Ritipenem using HPLC-UV

This method describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of ritipenem, the active form of this compound, in human plasma. This approach is cost-effective and suitable for routine analysis.[4][7][8]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile to precipitate the proteins.[4][7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

2. HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.5) (15:85, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 304 nm[4][7]
Column Temperature 30°C
Injection Volume 20 µL

3. Calibration and Quality Control

  • Prepare calibration standards by spiking blank plasma with known concentrations of ritipenem.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Illustrative)

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 µg/mL
Accuracy (% Bias) Within ±15%-5.2% to 8.5%
Precision (% CV) ≤ 15%< 10%
Recovery (%) Consistent and reproducible85-95%

Method 2: Quantification of Ritipenem using LC-MS/MS

This method provides a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the quantification of ritipenem in human plasma. This method is ideal for studies requiring low detection limits.[3][9][10]

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 200 µL of plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ritipenem: [M+H]⁺ > fragment ion (Hypothetical)
Internal Standard: [M+H]⁺ > fragment ion (e.g., Ertapenem-d4)
Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Illustrative)

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) > 0.990.999
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15%-3.8% to 6.2%
Precision (% CV) ≤ 15%< 8%
Matrix Effect (%) Within 85-115%92-108%
Recovery (%) Consistent and reproducible> 90%

Visualizations

Experimental Workflows

cluster_0 HPLC-UV Sample Preparation Workflow plasma Plasma Sample (200 µL) add_acn Add Acetonitrile (400 µL) plasma->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject_hplc Inject into HPLC reconstitute->inject_hplc

Caption: Workflow for HPLC-UV sample preparation.

cluster_1 LC-MS/MS Sample Preparation Workflow spe_cartridge SPE Cartridge condition Condition (Methanol, Water) spe_cartridge->condition load Load Plasma Sample (200 µL) condition->load wash Wash (5% Methanol in Water) load->wash elute Elute (5% Formic Acid in Methanol) wash->elute evaporate_ms Evaporate to Dryness elute->evaporate_ms reconstitute_ms Reconstitute in Mobile Phase (100 µL) evaporate_ms->reconstitute_ms inject_ms Inject into LC-MS/MS reconstitute_ms->inject_ms

Caption: Workflow for LC-MS/MS sample preparation.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound's active metabolite, ritipenem, in biological samples. The choice of method will depend on the specific requirements of the study, such as the need for high sensitivity or high throughput. It is imperative that these methods are fully validated in accordance with regulatory guidelines before their application in clinical or preclinical studies. The provided protocols and validation parameters are illustrative and should be optimized for specific laboratory conditions and instrumentation.

References

Application Notes and Protocols for Cell Culture-Based Assays for Ritipenem Acoxil Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is an orally administered penem antibiotic, a class of β-lactam antibiotics. It functions as a prodrug, which is rapidly hydrolyzed to its active form, ritipenem.[1] Like other β-lactams, ritipenem inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] While its primary target is bacterial cells, it is crucial to assess the potential cytotoxicity of new antibiotic candidates on mammalian cells during drug development to ensure a favorable safety profile. This document provides detailed protocols for a panel of cell culture-based assays to evaluate the potential cytotoxicity of this compound.

Data Presentation

Due to the absence of publicly available in vitro cytotoxicity data for this compound, the following table presents hypothetical data to illustrate how results from the described assays could be structured. These values are for illustrative purposes only and are not actual experimental results. The selection of cell lines is based on those commonly used in cytotoxicity screening and those relevant to reported clinical side effects (e.g., liver and kidney cell lines).

Cell LineAssayEndpointThis compound Concentration (µg/mL)Result (Relative to Control)
HepG2 (Human Liver Carcinoma)MTTCell Viability10095%
50080%
100065%
LDHCytotoxicity100105%
500120%
1000140%
Annexin V/PIApoptosis50015% Apoptotic Cells
HEK293 (Human Embryonic Kidney)MTTCell Viability10098%
50085%
100070%
LDHCytotoxicity100102%
500115%
1000135%
HaCaT (Human Keratinocyte)MTTCell Viability10099%
50090%
100085%

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

Materials:

  • This compound

  • Selected mammalian cell lines (e.g., HepG2, HEK293, HaCaT)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.[5]

Materials:

  • This compound

  • Selected mammalian cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, using the spontaneous and maximum release controls for normalization.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Materials:

  • This compound

  • Selected mammalian cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells into 6-well plates and treat with various concentrations of this compound as described in the MTT protocol.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free cell dissociation buffer.

  • Cell Washing: Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with this compound seed_cells->treat_cells prep_drug Prepare this compound Dilutions prep_drug->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh apoptosis Apoptosis Assay incubate->apoptosis mtt_read Measure Absorbance (570nm) mtt->mtt_read ldh_read Measure Absorbance (490nm) ldh->ldh_read flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry mtt_analysis Calculate % Viability mtt_read->mtt_analysis ldh_analysis Calculate % Cytotoxicity ldh_read->ldh_analysis apoptosis_analysis Quantify Apoptotic Cells flow_cytometry->apoptosis_analysis end End mtt_analysis->end ldh_analysis->end apoptosis_analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_cell Mammalian Cell ritipenem This compound membrane Cell Membrane oat Organic Anion Transporters (OATs) ritipenem->oat Uptake ros Increased ROS oat->ros oat->ros Accumulation leads to mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Troubleshooting & Optimization

Overcoming low oral bioavailability of Ritipenem acoxil in research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ritipenem Acoxil Oral Bioavailability

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of this compound in a research setting.

Troubleshooting Guide

This guide addresses common issues encountered during in-vivo and in-vitro experiments with this compound.

Issue 1: Lower than expected plasma concentrations of ritipenem after oral administration of this compound.

  • Possible Cause 1: P-glycoprotein (P-gp) Efflux. this compound may be a substrate for the P-gp efflux transporter in the intestine, which actively pumps the drug out of enterocytes back into the intestinal lumen, reducing its net absorption.

  • Troubleshooting Tip: Co-administer this compound with a known P-gp inhibitor, such as verapamil or cyclosporine, in your animal model. A significant increase in plasma ritipenem concentrations would suggest P-gp mediated efflux is a contributing factor.

  • Possible Cause 2: First-Pass Metabolism. this compound may be subject to significant metabolism in the gut wall or liver before it reaches systemic circulation.

  • Troubleshooting Tip: Conduct an in-vitro metabolic stability assay using liver microsomes or S9 fractions to determine the metabolic rate of this compound. If the metabolism is rapid, consider co-administration with a broad-spectrum cytochrome P450 inhibitor.

  • Possible Cause 3: Poor Aqueous Solubility. The formulation of this compound may not be optimal, leading to poor dissolution in the gastrointestinal tract.

  • Troubleshooting Tip: Evaluate the solubility of your current formulation. Experiment with different formulation strategies such as solid dispersions, lipid-based formulations, or nanosuspensions to enhance solubility and dissolution.

Issue 2: High variability in pharmacokinetic data between individual animals.

  • Possible Cause 1: Genetic Polymorphisms. There may be genetic variations in the expression or activity of drug transporters (like P-gp) or metabolic enzymes among the animals in your study.

  • Troubleshooting Tip: If possible, use a more genetically homogenous animal strain for your studies. Alternatively, increase the number of animals per group to ensure statistical power and account for inter-individual variability.

  • Possible Cause 2: Food Effect. The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs.

  • Troubleshooting Tip: Standardize the feeding schedule for all animals in your study. Conduct separate pharmacokinetic studies in fed and fasted states to characterize the food effect on this compound absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism limiting the oral bioavailability of this compound?

A1: The primary mechanism is believed to be a combination of incomplete absorption and first-pass metabolism. While this compound is a prodrug designed to improve oral absorption of ritipenem, its bioavailability can still be limited by factors such as efflux by intestinal transporters like P-glycoprotein and metabolism in the gut and liver.

Q2: What are some formulation strategies that have been explored to enhance the oral bioavailability of this compound?

A2: Researchers have investigated several advanced formulation strategies, including:

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound and facilitate their absorption through the lymphatic pathway, bypassing first-pass metabolism.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption.

Q3: Are there any known drug-drug interactions that could affect the bioavailability of this compound?

A3: Yes, co-administration with inhibitors or inducers of P-glycoprotein or cytochrome P450 enzymes could potentially alter the pharmacokinetics of this compound. For example, co-administration with a P-gp inhibitor could increase its absorption, while co-administration with a P450 inducer could decrease its plasma concentrations due to enhanced metabolism.

Quantitative Data

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)2.51.010.2100
Solid Dispersion with HPMC4.80.522.1216
Self-Emulsifying Drug Delivery System (SEDDS)6.20.535.7350
Nanosuspension5.50.7528.9283

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

Experimental Protocols

Protocol 1: In-Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard laboratory chow and water.

  • Fasting: Fast the rats overnight (12-16 hours) before drug administration, with free access to water.

  • Drug Administration: Administer this compound formulations orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of ritipenem in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Protocol 2: In-Vitro Metabolic Stability Assay

  • System: Rat liver microsomes (RLM) or S9 fraction.

  • Incubation Mixture: Prepare an incubation mixture containing this compound (1 µM), RLM (0.5 mg/mL), and NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the rate constant of metabolism, which can be used to calculate the in-vitro half-life.

Visualizations

Ritipenem_Acoxil_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation Ritipenem_Acoxil This compound (Oral Dose) Ritipenem_Acoxil_Absorbed Absorbed This compound Ritipenem_Acoxil->Ritipenem_Acoxil_Absorbed Absorption Pgp P-gp Efflux Ritipenem_Acoxil_Absorbed->Pgp Efflux Esterases Esterases Ritipenem_Acoxil_Absorbed->Esterases Hydrolysis CYP450 CYP450 Enzymes Ritipenem_Acoxil_Absorbed->CYP450 Metabolism Ritipenem Ritipenem (Active Drug) Systemic_Ritipenem Ritipenem in Bloodstream Ritipenem->Systemic_Ritipenem Enters Circulation Metabolites Inactive Metabolites Pgp->Ritipenem_Acoxil Esterases->Ritipenem CYP450->Metabolites

Caption: Metabolic and absorption pathway of this compound.

Experimental_Workflow Formulation Formulation Development (e.g., SEDDS, Nanosuspension) InVivo_Study In-Vivo Pharmacokinetic Study (Rat Model) Formulation->InVivo_Study Blood_Sampling Serial Blood Sampling InVivo_Study->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Data_Comparison Data Comparison and Bioavailability Assessment PK_Analysis->Data_Comparison

Caption: Workflow for assessing oral bioavailability.

Technical Support Center: Troubleshooting In Vitro Hydrolysis of Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vitro hydrolysis of Ritipenem acoxil. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it activated?

A1: this compound is an acetoxymethyl ester prodrug of Ritipenem, a broad-spectrum carbapenem antibiotic. The prodrug form enhances oral bioavailability. It is biologically inactive and requires hydrolysis of the ester bond to release the active therapeutic agent, Ritipenem. This conversion is primarily mediated by esterase enzymes present in the body.

Q2: What is the primary mechanism of this compound hydrolysis in vitro?

A2: In vitro, the hydrolysis of this compound is catalyzed by carboxylesterases, a family of enzymes abundant in various biological matrices such as liver microsomes, S9 fractions, and plasma. The primary human carboxylesterases involved in the metabolism of many ester prodrugs are hCE1 and hCE2, which are found in the liver and intestines, respectively.

Q3: Why is it crucial to monitor both the disappearance of the prodrug and the appearance of the active drug?

A3: Monitoring both the decrease in this compound concentration and the corresponding increase in Ritipenem concentration is essential to confirm that the observed loss of the prodrug is due to enzymatic conversion and not other factors like non-specific binding or chemical degradation. This provides a more complete picture of the hydrolysis kinetics.

Q4: What are the expected products of this compound hydrolysis?

A4: The enzymatic hydrolysis of the acetoxymethyl ester of this compound yields the active drug, Ritipenem, along with formaldehyde and acetic acid as byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vitro hydrolysis of this compound.

Issue Potential Cause Recommended Solution
1. No or very low hydrolysis of this compound. Inactive Enzyme Preparation: The esterase source (e.g., liver microsomes, plasma) may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).- Use fresh or properly stored enzyme preparations.- Aliquot enzyme stocks to avoid multiple freeze-thaw cycles.- Include a positive control substrate with known esterase activity to verify enzyme functionality.
Inappropriate Buffer Conditions: The pH, ionic strength, or composition of the incubation buffer may not be optimal for esterase activity.- Ensure the buffer pH is within the optimal range for carboxylesterases (typically pH 7.4).- Verify that the buffer components do not inhibit enzyme activity.
Presence of Inhibitors: The sample matrix or reagents may contain esterase inhibitors.- Test for the presence of inhibitors by running a control reaction with a known esterase substrate in the presence of your sample matrix.- If inhibition is detected, consider sample purification steps.
2. Inconsistent or highly variable hydrolysis rates between replicates. Inaccurate Pipetting: Small volumes of enzyme or substrate solutions can be difficult to pipette accurately, leading to variability.- Use calibrated pipettes and appropriate pipetting techniques.- Prepare a master mix of reagents to be added to all wells to ensure consistency.
Inconsistent Incubation Temperature: Fluctuations in temperature can significantly affect enzyme kinetics.- Use a calibrated incubator or water bath with stable temperature control.- Pre-warm all solutions to the incubation temperature before starting the reaction.
Non-homogenous Enzyme Suspension: Microsomal preparations can settle over time, leading to inconsistent amounts of enzyme being added to different wells.- Gently mix the microsomal suspension before each pipetting step to ensure a uniform distribution.
3. Rapid disappearance of this compound without a corresponding increase in Ritipenem. Chemical Instability of the Prodrug: this compound, like other carbapenems, may be unstable in certain aqueous buffers, leading to degradation rather than enzymatic hydrolysis.- Run a control experiment without the enzyme source to assess the chemical stability of this compound in the incubation buffer.- Adjust buffer conditions (e.g., pH) to improve stability if necessary.
Non-specific Binding: The prodrug may be binding to the walls of the reaction vessel (e.g., plastic tubes or plates).- Use low-binding microplates or tubes.- Include a control with no enzyme at time zero and after incubation to assess recovery.
4. Unexpected peaks in HPLC/LC-MS analysis. Formation of Degradation Products: The carbapenem ring of Ritipenem or its prodrug can undergo hydrolysis, leading to the formation of ring-opened metabolites.- Characterize the unexpected peaks using mass spectrometry (MS) to identify potential degradation products.- Optimize the analytical method to separate the parent drug, active metabolite, and any degradation products.
Contamination: Contamination of the sample, solvent, or HPLC system can introduce extraneous peaks.- Use high-purity solvents and reagents.- Thoroughly clean the HPLC system, including the injector and column.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound in human liver microsomes.

Materials:

  • This compound

  • Ritipenem (as a reference standard)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (optional, to assess oxidative metabolism)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <0.5%) to avoid affecting enzyme activity.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • Pre-incubate the diluted microsomes at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound solution to the pre-warmed microsomes.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard). A typical ratio is 2:1 or 3:1 (quenching solution:sample).

    • Vortex the mixture and centrifuge to precipitate the proteins.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound and the formation of Ritipenem.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation

The following tables provide representative data for the in vitro hydrolysis of ester prodrugs. Note that specific values for this compound may vary depending on the experimental conditions.

Table 1: Representative Half-life (t½) of Ester Prodrugs in Different Biological Matrices

Compound Matrix (Human) Concentration Half-life (t½, min)
Prodrug A (Acetoxymethyl ester)Plasma1 µM< 5
Prodrug B (Pivaloyloxymethyl ester)Liver Microsomes (0.5 mg/mL)1 µM15
Prodrug C (Ethyl ester)Intestinal S9 Fraction (1 mg/mL)10 µM45

Table 2: Influence of pH on the Chemical Stability of a Carbapenem Ester Prodrug in Buffer

pH Temperature (°C) Half-life (t½, hours)
5.03712
7.4378
8.5373

Visualizations

The following diagrams illustrate key workflows and relationships in this compound hydrolysis experiments.

hydrolysis_pathway prodrug This compound (Inactive Prodrug) active_drug Ritipenem (Active Drug) prodrug->active_drug Enzymatic Hydrolysis byproducts Formaldehyde + Acetic Acid prodrug->byproducts Enzymatic Hydrolysis esterases Carboxylesterases (e.g., in Liver Microsomes, Plasma) esterases->prodrug catalyzes

Caption: Enzymatic conversion of this compound to its active form.

troubleshooting_workflow start Start: Low/No Hydrolysis Observed check_enzyme Verify Enzyme Activity (Use Positive Control) start->check_enzyme check_stability Assess Chemical Stability (No-Enzyme Control) check_enzyme->check_stability Passes inactive_enzyme Result: Enzyme Inactive check_enzyme->inactive_enzyme Fails check_conditions Review Assay Conditions (pH, Temp, Buffer) check_stability->check_conditions Passes degradation Result: Prodrug Unstable check_stability->degradation Fails suboptimal_conditions Result: Conditions Suboptimal check_conditions->suboptimal_conditions Fails solution1 Action: Use New Enzyme Aliquot inactive_enzyme->solution1 solution2 Action: Modify Buffer/Assay Time degradation->solution2 solution3 Action: Optimize pH/Temperature suboptimal_conditions->solution3 end End: Problem Resolved solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting low hydrolysis rates.

Ritipenem Acoxil Concentration Optimization for MIC Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Ritipenem acoxil concentration in Minimum Inhibitory Concentration (MIC) assays. The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Ritipenem?

This compound is an orally available acetoxymethyl ester prodrug.[1] A prodrug is an inactive compound that is metabolized into its active form within the body. In this case, this compound is rapidly hydrolyzed to Ritipenem , its active β-lactam antibiotic component.[1] For in vitro experiments like MIC assays, it is crucial to use the active form, Ritipenem, as this compound itself possesses no antimicrobial activity until it is hydrolyzed.[1]

Q2: What is the mechanism of action of Ritipenem?

Like other β-lactam antibiotics, Ritipenem acts by interfering with bacterial cell wall synthesis. It does this by binding to and inactivating penicillin-binding proteins (PBPs).[1] In E. coli, its primary target is PBP2.[1]

Q3: Which standard guidelines should be followed for Ritipenem MIC assays?

MIC assays for Ritipenem should be performed following the standards established by recognized bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] Specifically, the CLSI M07 standard for broth dilution methods for aerobic bacteria provides a foundational protocol.[2]

Q4: What is the importance of using Cation-Adjusted Mueller-Hinton Broth (CAMHB)?

The concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the testing medium can significantly impact the MIC values of certain antibiotics, particularly when testing against organisms like Pseudomonas aeruginosa.[4][5] Using CAMHB, which contains a standardized concentration of these cations, is essential for reproducibility and for obtaining results that are comparable across different laboratories.[5][6]

Q5: How should Ritipenem stock solutions be prepared and stored?

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for Ritipenem

This protocol is based on CLSI M07 guidelines and is adapted for testing carbapenems like Ritipenem.

1. Preparation of Materials:

  • Active Compound: Use pure Ritipenem powder (not the this compound prodrug).

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Test isolates and a relevant Quality Control (QC) strain (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™).

  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, spectrophotometer, 35°C ± 1°C incubator.

2. Inoculum Preparation: a. From an overnight culture on a non-selective agar plate, select 3-5 morphologically similar colonies. b. Transfer the colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

3. Preparation of Ritipenem Dilutions: a. Prepare a stock solution of Ritipenem as described in the FAQs. b. Perform serial twofold dilutions of Ritipenem in CAMHB directly in the 96-well plate or in separate tubes. The final volume in each well after adding the inoculum should be 100 µL. c. The typical concentration range for carbapenems is 0.06 to 64 µg/mL.

4. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only). c. Seal the plate to prevent evaporation and incubate at 35°C ± 1°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results: a. Following incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of Ritipenem that completely inhibits visible growth.[10] c. Compare the obtained MIC value to the established clinical breakpoints for carbapenems to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[10] d. The MIC for the QC strain must fall within its acceptable range for the results to be considered valid.

Troubleshooting Guides

Q: My MIC values for the Quality Control (QC) strain are consistently out of the expected range. What should I do?

A: This indicates a potential systemic issue with the assay. Follow these steps:

  • Verify QC Strain: Ensure the correct ATCC reference strain is being used and that the culture is pure and viable.

  • Check Inoculum Density: An inoculum that is too high or too low is a primary source of error. Re-standardize your inoculum preparation using a calibrated spectrophotometer or density meter to match a 0.5 McFarland standard precisely.

  • Review Antibiotic Preparation:

    • Confirm you are using the active Ritipenem , not the prodrug.

    • Re-prepare the stock solution, ensuring accurate weighing and complete dissolution.

    • Check storage conditions. β-lactams can degrade if not stored properly at low temperatures (≤-60°C).[9] Avoid using stock solutions that have been subjected to multiple freeze-thaw cycles.

  • Examine Media: Ensure you are using Cation-Adjusted Mueller-Hinton Broth from a reputable supplier and that it is within its expiry date.

  • Pipetting and Dilution Accuracy: Calibrate your pipettes regularly. Use fresh, sterile tips for each dilution step to prevent carryover.

Q: I am observing inconsistent or trailing endpoints in my MIC wells. What could be the cause?

A: Trailing endpoints (faint growth across a range of concentrations) can be challenging. Potential causes include:

  • Antibiotic Instability: As a β-lactam, Ritipenem may degrade in the broth during the 16-20 hour incubation period.[9] This reduces the effective concentration of the drug over time, potentially allowing for partial growth at higher concentrations. Ensure strict adherence to incubation time.

  • Contamination: Check the purity of your inoculum and the sterility of your media and materials.

  • Resistant Subpopulations: The isolate may contain a subpopulation of more resistant cells. Re-streak the isolate from the source culture to ensure purity.

Q: My Ritipenem MIC values seem higher than published data for similar organisms. Why might this be?

A: Several factors can lead to artificially elevated MICs:

  • High Inoculum: An overly dense bacterial inoculum (the "inoculum effect") can overwhelm the antibiotic, leading to higher MICs. Re-verify your inoculum preparation.

  • Drug Degradation: If stock solutions were improperly stored or if the prepared MIC plate was left at room temperature for an extended period before incubation, the drug may have degraded.

  • Use of Prodrug: Using the inactive this compound instead of active Ritipenem will result in no bacterial inhibition, appearing as very high resistance.

Data Presentation

While specific CLSI-approved quality control ranges for Ritipenem are not available in the searched literature, laboratories can validate their assays using established ranges for other carbapenems as a reference point. The table below shows CLSI-approved QC ranges for Imipenem against common QC strains.

Table 1: Example Quality Control Ranges for Imipenem (CLSI M100)

Quality Control StrainAntimicrobial AgentMIC Range (µg/mL)
Escherichia coli ATCC® 25922™Imipenem0.25 - 1
Staphylococcus aureus ATCC® 29213™Imipenem≤0.015 - 0.12
Pseudomonas aeruginosa ATCC® 27853™Imipenem1 - 4

Note: These ranges are for Imipenem and are provided for illustrative purposes. Laboratories must establish their own performance data for Ritipenem.

Visualizations

Logical and Experimental Workflows

Ritipenem_Activation Ritipenem_Acoxil This compound (Inactive Prodrug) Hydrolysis Hydrolysis (in vivo or enzymatic) Ritipenem_Acoxil->Hydrolysis Ritipenem Ritipenem (Active Antibiotic) Hydrolysis->Ritipenem

Caption: Conversion of inactive this compound to active Ritipenem.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Ritipenem Stock Solution C Prepare Serial Dilutions of Ritipenem in CAMHB A->C B Prepare 0.5 McFarland Bacterial Suspension D Dilute Suspension for Final Inoculum (5x10^5 CFU/mL) B->D E Inoculate Microtiter Plate (100 µL final volume) C->E D->E F Incubate at 35°C for 16-20 hours E->F G Read Plate for Visible Growth F->G H Determine MIC Value G->H I Validate with QC Strain Results H->I

Caption: Standard Broth Microdilution MIC Assay Workflow.

Troubleshooting_Logic start QC Strain MIC Out of Range check_inoculum Is Inoculum Density Correct (0.5 McFarland)? start->check_inoculum check_drug Is Drug Stock Correct? (Active form, proper storage, freshly prepared) check_inoculum->check_drug Yes fix_inoculum Re-standardize Inoculum check_inoculum->fix_inoculum No check_media Is Media Correct? (CAMHB, not expired) check_drug->check_media Yes fix_drug Prepare Fresh Drug Stock check_drug->fix_drug No check_pipetting Pipetting & Dilution Technique Correct? check_media->check_pipetting Yes fix_media Use New Lot of Media check_media->fix_media No fix_pipetting Calibrate Pipettes, Review Technique check_pipetting->fix_pipetting No end_ok Re-run Assay check_pipetting->end_ok Yes fix_inoculum->end_ok fix_drug->end_ok fix_media->end_ok fix_pipetting->end_ok

References

Technical Support Center: Preventing Ritipenem Acoxil Degradation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Ritipenem acoxil in cell culture media. The information is designed to help you maintain the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in culture media a concern?

Q2: What are the primary mechanisms of this compound degradation in culture media?

The primary degradation pathway for this compound in cell culture media is hydrolysis. This occurs through two main mechanisms:

  • Chemical Hydrolysis: The ester bond of this compound is susceptible to hydrolysis in the aqueous environment of the culture medium. This process is influenced by factors such as pH and temperature.

  • Enzymatic Hydrolysis: Cell culture media supplemented with serum, such as Fetal Bovine Serum (FBS), contain esterases. These enzymes can rapidly hydrolyze the ester bond of this compound, converting it to the active Ritipenem.

Q3: What components in cell culture media can contribute to the degradation of this compound?

Several components commonly found in cell culture media can accelerate the degradation of this compound:

  • Water: As the solvent in the media, water is the primary reactant in the hydrolysis of the ester bond.

  • Serum (e.g., Fetal Bovine Serum - FBS): Serum is a significant source of esterase enzymes that actively hydrolyze the prodrug.[1]

  • pH: The pH of the culture medium can influence the rate of chemical hydrolysis. While carbapenems are generally more stable in neutral to slightly acidic conditions, prolonged exposure to the typical physiological pH of culture media (around 7.4) can contribute to degradation.

  • Temperature: Incubation at 37°C, the standard temperature for most cell cultures, accelerates the rate of both chemical and enzymatic hydrolysis.

  • Divalent Cations (e.g., Ca²⁺, Mg²⁺): While direct evidence for their effect on this compound is limited, divalent cations are known to influence the stability of some beta-lactam antibiotics.

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound stability in cell culture experiments.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected biological activity of this compound. Rapid degradation of the prodrug to the active form (Ritipenem) or other inactive byproducts in the culture medium.1. Minimize incubation time: Add this compound to the culture immediately before the desired experimental time point. 2. Use serum-free or heat-inactivated serum: If your cell line permits, use serum-free media to eliminate esterase activity. Alternatively, heat-inactivating the serum (56°C for 30 minutes) can reduce, but may not completely eliminate, esterase activity. 3. Incorporate an esterase inhibitor: If serum is required, consider adding a cell-culture compatible esterase inhibitor. (See Experimental Protocols for more details). 4. Optimize pH: For short-term experiments where cell health is not compromised, a slightly more acidic pH (e.g., buffered with MES) may slow hydrolysis.
High variability in results between experimental replicates. Inconsistent degradation rates due to slight variations in media preparation, incubation times, or cell densities.1. Standardize protocols: Ensure precise and consistent timing for the addition of this compound and for the duration of the experiment. 2. Prepare fresh solutions: Always prepare fresh stock solutions of this compound immediately before use. Do not store diluted solutions in aqueous buffers for extended periods. 3. Quantify compound concentration: If possible, use an analytical method like HPLC to determine the actual concentration of this compound and Ritipenem in the culture medium at the beginning and end of the experiment.
Difficulty in distinguishing the effects of the prodrug from its active form. The rapid conversion of this compound to Ritipenem makes it challenging to study the specific properties of the prodrug.1. Conduct time-course experiments: Measure the biological effect and the concentrations of both this compound and Ritipenem at multiple early time points to understand the kinetics of conversion and their respective contributions to the observed effect. 2. Use appropriate controls: Include Ritipenem as a positive control in your experiments to directly compare its activity with that of the this compound-treated samples.

Data Summary

The stability of carbapenems, including this compound, is highly dependent on the experimental conditions. The following table summarizes the expected stability and factors influencing degradation.

Condition Expected Half-Life of Carbapenems Key Influencing Factors Citation
Aqueous Solution (pH ~7.4, 37°C)HourspH, Temperature[2]
Culture Media with 10% FBS (37°C)Potentially minutes to a few hoursEsterase activity from FBS, Temperature[1]
Serum-Free Culture Media (37°C)Longer than with serum, but still limited by chemical hydrolysisTemperature, pH

Experimental Protocols

Protocol 1: General Best Practices for Handling this compound in Cell Culture
  • Stock Solution Preparation:

    • Dissolve this compound powder in a suitable, anhydrous organic solvent such as DMSO to prepare a concentrated stock solution.

    • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration directly in the pre-warmed cell culture medium immediately before adding it to the cells.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Experimental Procedure:

    • Add the freshly prepared this compound-containing medium to the cells.

    • Minimize the incubation time as much as the experimental design allows.

    • For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.

Protocol 2: Assessing the Stability of this compound in Your Specific Culture Medium

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time.

  • Materials:

    • Your specific cell culture medium (e.g., DMEM/F-12 + 10% FBS).

    • This compound.

    • Ritipenem (as a standard for the degradation product).

    • HPLC system with a UV detector.

    • C18 reverse-phase HPLC column.

    • Acetonitrile (HPLC grade).

    • Phosphate buffer (e.g., 20 mM, pH 7.0, HPLC grade).

  • Procedure:

    • Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.

    • Incubate the solution at 37°C in a cell culture incubator.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the medium.

    • Immediately stop any further degradation by adding a protein precipitation agent (e.g., ice-cold acetonitrile at a 1:2 ratio of medium to acetonitrile) and vortexing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-UV Analysis:

    • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 298 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Quantify the peak areas corresponding to this compound and Ritipenem at each time point by comparing them to standard curves of the pure compounds.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t₁/₂) of this compound in your specific medium under your experimental conditions.

Visualizations

degradation_pathway Ritipenem_acoxil This compound (Prodrug) Ritipenem Ritipenem (Active Drug) Ritipenem_acoxil->Ritipenem Ester Hydrolysis (Chemical or Enzymatic) Inactive_products Inactive Ring-Opened Products Ritipenem->Inactive_products Beta-Lactam Ring Hydrolysis

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Media Prepare Cell Culture Medium Add_Drug Add Drug to Medium Prep_Media->Add_Drug Prep_Drug Prepare Fresh this compound Solution Prep_Drug->Add_Drug Incubate Incubate at 37°C Add_Drug->Incubate Collect_Samples Collect Aliquots at Time Points Incubate->Collect_Samples Stop_Rxn Stop Degradation & Precipitate Proteins Collect_Samples->Stop_Rxn HPLC HPLC-UV Analysis Stop_Rxn->HPLC Calc_HalfLife Calculate Half-Life HPLC->Calc_HalfLife

Caption: Workflow for assessing this compound stability.

troubleshooting_tree Start Inconsistent/Low Activity of This compound? Check_Serum Is serum present in the media? Start->Check_Serum Use_SerumFree Consider serum-free media or heat-inactivated serum. Check_Serum->Use_SerumFree Yes Use_Esterase_Inhibitor Add a cell-culture compatible esterase inhibitor. Check_Serum->Use_Esterase_Inhibitor Yes, and required Check_Incubation Is the incubation time long? Check_Serum->Check_Incubation No Use_SerumFree->Check_Incubation Use_Esterase_Inhibitor->Check_Incubation Minimize_Time Minimize incubation time or replenish drug periodically. Check_Incubation->Minimize_Time Yes Check_Storage Are stock solutions fresh? Check_Incubation->Check_Storage No Fresh_Stocks Prepare fresh stock and working solutions daily. Check_Storage->Fresh_Stocks No

References

Addressing experimental variability in Ritipenem acoxil studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in studies involving Ritipenem acoxil. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ritipenem?

A1: this compound is an orally available acetoxymethyl ester prodrug.[1] It is microbiologically inactive and undergoes rapid hydrolysis in the body to form its active component, Ritipenem.[1] Ritipenem is a broad-spectrum carbapenem antibiotic that exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis.

Q2: What is the primary mechanism of action for Ritipenem?

A2: Like other β-lactam antibiotics, Ritipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis through its interaction with penicillin-binding proteins (PBPs).

Q3: What are the main pharmacokinetic properties of this compound?

A3: this compound is designed for oral administration. However, its oral bioavailability is approximately 30-40%.[1] Significant inter-subject variability has been observed, which may be due to presystemic metabolism or transformation of the prodrug into compounds other than the active Ritipenem.[1]

Q4: What is the spectrum of activity for Ritipenem?

A4: Ritipenem has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. It has shown potent activity against various clinical isolates.

Troubleshooting Guide

In Vitro Susceptibility Testing (e.g., MIC assays)

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.

  • Possible Cause 1: Inoculum Effect. The density of the bacterial inoculum can significantly impact the MIC values of carbapenems. A higher inoculum may lead to a higher MIC, a phenomenon known as the "inoculum effect."

  • Troubleshooting Steps:

    • Strictly adhere to standardized inoculum preparation methods, such as the 0.5 McFarland standard, as recommended by CLSI and EUCAST guidelines.

    • Ensure consistent and thorough vortexing of the bacterial suspension before dilution.

    • Perform colony counts on a subset of inoculum preparations to verify the CFU/mL.

  • Possible Cause 2: Degradation of Ritipenem in the assay medium. Carbapenems can be unstable in aqueous solutions, and their stability can be affected by temperature and pH.[2]

  • Troubleshooting Steps:

    • Prepare Ritipenem stock solutions fresh for each experiment.

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB) with a pH between 7.2 and 7.4.

    • Minimize the time between the preparation of the drug dilutions and the addition of the bacterial inoculum.

    • For longer experiments, consider the stability of Ritipenem at 37°C and potentially refresh the medium and drug.

  • Possible Cause 3: Incomplete or variable hydrolysis of this compound to Ritipenem. Since this compound is a prodrug, its conversion to the active form is critical for observing antibacterial activity. The rate of hydrolysis can be influenced by factors in the experimental setup.

  • Troubleshooting Steps:

    • Allow for a pre-incubation period of the drug in the assay medium before adding the bacteria to ensure sufficient hydrolysis. The optimal time should be determined empirically.

    • Ensure that the medium does not contain components that might inhibit the esterases responsible for hydrolysis.

Issue 2: Discrepancies between automated and manual MIC testing methods.

  • Possible Cause: Automated susceptibility testing systems can sometimes produce results that differ from the reference broth microdilution method.[3][4] These discrepancies can arise from differences in inoculum preparation, reading methods, and proprietary algorithms.

  • Troubleshooting Steps:

    • Confirm any unexpected or critical results from automated systems with a manual reference method, such as broth microdilution according to CLSI or EUCAST guidelines.

    • Ensure that the software and interpretive criteria on the automated system are up-to-date with the latest CLSI/EUCAST breakpoints.

    • Be aware of the known limitations of your specific automated system for testing carbapenems against the bacterial species of interest.

Data Presentation: Comparative Efficacy of this compound
Clinical Study TypeComparator DrugClinical Efficacy Rate (this compound)Bacterial Eradication Rate (this compound)Reference
Bacterial PneumoniaCefotiam hexetil86.5% (64/74)84.6% (22/26)[5]
Chronic Lower Respiratory Tract InfectionsCefotiam hexetil85.3% (64/75)50.0% (13/26)

Experimental Protocols

Broth Microdilution MIC Assay for Ritipenem (Adapted from CLSI Guidelines)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of Ritipenem.

  • Preparation of Ritipenem Stock Solution:

    • Weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note: Since this compound is a prodrug, subsequent dilutions in aqueous media will initiate hydrolysis to the active Ritipenem.

    • Perform serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare the desired concentrations for the assay.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 50 µL of the appropriate Ritipenem dilution into each well of a 96-well microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum density.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of Ritipenem that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

experimental_workflow Broth Microdilution MIC Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Stock & Serial Dilutions dispense_drug Dispense Drug Dilutions into 96-well Plate prep_drug->dispense_drug prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_dilution Dilute Suspension to Final Inoculum Density prep_inoculum->prep_dilution add_inoculum Add Bacterial Inoculum to Wells prep_dilution->add_inoculum dispense_drug->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Ritipenem.

troubleshooting_logic Troubleshooting High MIC Variability cluster_causes Potential Causes cluster_solutions Solutions start High MIC Variability Observed cause1 Inconsistent Inoculum start->cause1 cause2 Drug Degradation start->cause2 cause3 Incomplete Prodrug Hydrolysis start->cause3 sol1 Standardize Inoculum Prep (0.5 McFarland) & Verify CFU cause1->sol1 sol2 Prepare Fresh Drug Solutions & Control pH/Temp cause2->sol2 sol3 Implement Pre-incubation Step for Hydrolysis cause3->sol3

Caption: A logical diagram for troubleshooting high variability in Ritipenem MIC assays.

signaling_pathway Ritipenem Mechanism of Action ritipenem_acoxil This compound (Prodrug) hydrolysis Hydrolysis (Esterases) ritipenem_acoxil->hydrolysis ritipenem Ritipenem (Active Drug) hydrolysis->ritipenem pbp Penicillin-Binding Proteins (PBPs) ritipenem->pbp inhibition Inhibition ritipenem->inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall lysis Cell Lysis & Death cell_wall->lysis Leads to inhibition->cell_wall

Caption: The activation and mechanism of action pathway for Ritipenem.

References

Improving solubility of Ritipenem acoxil for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ritipenem acoxil. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vitro experiments. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges, particularly concerning its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a prodrug of Ritipenem, a broad-spectrum carbapenem antibiotic. As a prodrug, it is designed for improved oral absorption, after which it is rapidly hydrolyzed by esterases to the active form, Ritipenem.[1] This inherent instability is a primary concern for in vitro experiments as the compound can degrade in aqueous solutions, affecting the accuracy and reproducibility of results. Careful handling and solution preparation are crucial to ensure the integrity of the compound during your experiments.

Q2: What is the active form of this compound and how is it generated?

The active form is Ritipenem. This compound is the acetoxymethyl ester prodrug of Ritipenem. In vivo, and similarly in in vitro systems containing esterases (e.g., cell culture media with serum), the acoxil moiety is cleaved off by these enzymes, releasing the active Ritipenem. This hydrolysis occurs rapidly.[1]

Q3: What are the recommended solvents for dissolving this compound?

Due to its susceptibility to hydrolysis in aqueous solutions, it is recommended to prepare stock solutions of this compound in anhydrous organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many compounds for in vitro studies.

Q4: How should I prepare my working solutions for cell-based assays?

Working solutions should be prepared by diluting the high-concentration stock solution (e.g., in DMSO) into your aqueous cell culture medium immediately before use. It is critical to minimize the time the compound spends in the aqueous environment before being added to the cells.

Q5: What are the signs of this compound degradation or precipitation in my experiment?

Visual signs of precipitation include the appearance of a cloudy or hazy solution, or visible particulate matter. Degradation, specifically hydrolysis, is not visually apparent but can be confirmed by analytical methods such as HPLC. A loss of biological activity in your assay compared to previous experiments could also indicate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer or media The concentration of this compound in the final working solution exceeds its aqueous solubility. The percentage of organic solvent (e.g., DMSO) in the final solution is too high, causing the compound to precipitate.Prepare a more dilute stock solution in your organic solvent. When preparing the working solution, ensure the final concentration of the organic solvent is low (typically ≤0.5%) and compatible with your experimental system. Perform a serial dilution of your stock solution into the aqueous medium.
Inconsistent or lower-than-expected biological activity The compound has hydrolyzed to its active form, Ritipenem, or other degradation products before or during the experiment. The stock solution has degraded due to improper storage.Prepare fresh working solutions immediately before each experiment. Minimize the time the compound is in an aqueous solution. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions from moisture.
Difficulty dissolving the lyophilized powder The powder may have absorbed moisture, affecting its solubility.Ensure the powder is at room temperature before opening the vial to prevent condensation. Use a high-quality, anhydrous grade of your chosen organic solvent (e.g., DMSO). Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 360.34 g/mol [2]) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.60 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol provides a general method for diluting the DMSO stock solution into an aqueous medium for immediate use in an experiment.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your pre-warmed aqueous medium to achieve the desired final concentration.

  • Important: Add the diluted this compound solution to your experimental system (e.g., cell culture plate) immediately after preparation. Do not store working solutions in aqueous buffers.

  • Ensure the final concentration of DMSO in your experiment does not exceed a level that is toxic to your cells (typically ≤0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Visualizations

Experimental Workflow for Preparing this compound Solutions

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation cluster_exp Experiment A This compound Powder C Dissolve and Vortex A->C B Anhydrous DMSO B->C D 10 mM Stock Solution C->D E Aliquot into single-use tubes D->E F Store at -80°C E->F G Thaw one aliquot F->G I Serial Dilution G->I H Aqueous Medium (pre-warmed) H->I J Final Working Solution I->J K Add to In Vitro Assay Immediately J->K G cluster_compound Compound States cluster_target Bacterial Target A This compound (Prodrug) B Ritipenem (Active Drug) A->B Hydrolysis (Esterases) C Penicillin-Binding Proteins (PBPs) B->C Binding D Inhibition of Cell Wall Synthesis C->D E Bacterial Cell Lysis D->E

References

Ritipenem Acoxil Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Ritipenem acoxil, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides essential guidance on the factors influencing the stability of this compound, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a member of the penem class of β-lactam antibiotics, is primarily influenced by pH, temperature, the composition of the solvent or buffer system, and exposure to light. As a prodrug, this compound is designed to be rapidly hydrolyzed in vivo to its active form, Ritipenem, and this hydrolysis is a key degradation pathway in vitro.[1][2]

Q2: What is the optimal pH range for storing this compound solutions?

Q3: How does temperature impact the stability of this compound solutions?

A3: Temperature is a critical factor in the stability of this compound. For short-term storage (days to weeks), solutions should be kept at 0 - 4°C. For long-term storage (months to years), freezing at -20°C is recommended.[4] Higher temperatures will accelerate the rate of hydrolysis and other degradation reactions.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it further in the aqueous experimental medium. It is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced artifacts.

Q5: How should I handle and store solid this compound powder?

A5: Solid this compound should be stored in a dry, dark environment. Short-term storage (days to weeks) at 0 - 4°C is acceptable, while long-term storage (months to years) should be at -20°C.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in my assay Degradation of this compound in solution.- Prepare fresh solutions before each experiment.- Ensure the pH of your experimental medium is within the recommended range (pH 6.0-7.0).- Keep solutions on ice during the experiment.- Verify the storage conditions of your stock solution.
Inconsistent results between experiments Variable degradation of this compound.- Standardize the preparation and handling of this compound solutions.- Use a consistent buffer system and pH.- Control the temperature at which experiments are conducted.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.- This is expected due to the inherent instability of this compound.- Characterize the degradation products if necessary for your research.- Develop a stability-indicating HPLC method to resolve the parent compound from its degradants.

Quantitative Data Summary

While specific kinetic data for this compound is limited in publicly available literature, the following table provides general stability information for β-lactam antibiotics, which can be used as a guideline.

Condition General Stability of β-Lactam Antibiotics Recommendation for this compound
pH Most stable near neutral pH (6.0-7.0). Rapid degradation in acidic (<4) and alkaline (>8) conditions.Maintain solutions in a buffer with a pH between 6.0 and 7.0.
Temperature Degradation rate increases significantly with temperature.Store stock solutions at -20°C or below. Keep working solutions on ice.
Solvent Aprotic solvents like DMSO are often used for initial stock solutions.Prepare high-concentration stock solutions in DMSO and dilute in aqueous media immediately before use.
Light Some β-lactams are light-sensitive.Store solid compound and solutions protected from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Procedure for a pH Stability Study of this compound

Objective: To evaluate the stability of this compound at different pH values.

Materials:

  • This compound stock solution (in DMSO)

  • A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Prepare a series of buffered solutions at the desired pH values.

  • Dilute the this compound stock solution in each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC system.

  • Monitor the decrease in the peak area of the this compound peak and the appearance of any degradation product peaks.

  • Plot the natural logarithm of the remaining this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k) at each pH.

  • Plot log(k) versus pH to generate a pH-rate profile.

Protocol 3: Example of a Stability-Indicating HPLC Method (Adapted from methods for other β-lactam antibiotics)

Objective: To provide a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 300 nm (This should be optimized based on the UV spectrum of this compound)
Injection Volume 10 µL

Note: This method is a general guideline and will require optimization and validation for the specific analysis of this compound.

Visualizations

Ritipenem_Acoxil_Degradation_Pathway Ritipenem_acoxil This compound (Prodrug) Hydrolysis Hydrolysis (Esterases, pH, Temperature) Ritipenem_acoxil->Hydrolysis Ritipenem Ritipenem (Active Drug) Hydrolysis->Ritipenem Beta_lactam_hydrolysis β-lactam Ring Hydrolysis Ritipenem->Beta_lactam_hydrolysis Inactive_metabolites Inactive Metabolites Beta_lactam_hydrolysis->Inactive_metabolites

Caption: Primary degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution (e.g., in DMSO) Dilute Dilute in Test Buffers (Varying pH) Prep_Stock->Dilute Incubate Incubate at Controlled Temperature Dilute->Incubate Sample Sample at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Kinetics Determine Degradation Kinetics HPLC->Kinetics Profile Generate pH-Rate Profile Kinetics->Profile

Caption: Workflow for a pH stability study of this compound.

References

Technical Support Center: Enhancing Ritipenem Acoxil Delivery in Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the delivery of Ritipenem acoxil in animal research models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Low Oral Bioavailability Incomplete Absorption: this compound has inherently low oral bioavailability (approximately 30-40%).[1] Presystemic Metabolism: The prodrug is rapidly hydrolyzed to the active component, ritipenem, and other metabolites in the gastrointestinal tract and during first-pass metabolism.[1] Drug Formulation: The vehicle used for oral administration may not be optimal for dissolution and absorption.Formulation Optimization: - Lipid-Based Formulations: Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS) or a lipid-based solution to improve solubilization and absorption. - Amorphous Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate. - Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and improve its absorption profile. Co-administration with Absorption Enhancers: Investigate the co-administration of this compound with permeation enhancers, but be cautious of potential toxicity.
High Variability in Plasma Concentrations Inconsistent Dosing Technique: Improper oral gavage technique can lead to variable dosing volumes and stress-induced changes in gastrointestinal motility. Food Effect: The presence of food in the stomach can affect the absorption of this compound.Standardize Dosing Protocol: - Ensure all personnel are thoroughly trained in oral gavage techniques. - Use a consistent vehicle for drug administration. - Consider voluntary oral administration in a palatable vehicle (e.g., flavored jelly) to reduce stress. Fasting: Administer this compound to fasted animals to minimize the food effect on absorption. A standard 4-6 hour fasting period is recommended for rodents.
Suboptimal Therapeutic Efficacy in Infection Models Inadequate Drug Exposure at the Infection Site: Plasma concentrations of active ritipenem may not be sufficient to clear the infection. Rapid Elimination: Ritipenem has a short half-life, leading to rapid clearance from the body.Dosing Regimen Adjustment: - Increase Dose: Cautiously increase the dose of this compound, monitoring for any signs of toxicity. - Increase Dosing Frequency: Administer smaller doses more frequently to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to predict the optimal dosing regimen for the specific animal model and pathogen.
Adverse Events or Toxicity in Animals Dose-Related Toxicity: High doses of this compound or its metabolites may cause adverse effects. Vehicle Toxicity: The vehicle used for administration may have its own toxic effects.Toxicity Assessment: - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior). - Perform histopathological analysis of key organs at the end of the study. Vehicle Control Group: Always include a vehicle-only control group to differentiate between drug- and vehicle-related toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally available acetoxymethyl ester prodrug of ritipenem.[1] Ritipenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), with a primary target of PBP2 in E. coli.[1]

Q2: What are the main challenges in delivering this compound in animal models?

A2: The primary challenges are its low oral bioavailability (around 30-40%) due to incomplete absorption and significant presystemic metabolism.[1] This can lead to high variability in plasma concentrations and potentially suboptimal therapeutic efficacy.

Q3: What are the common animal models used for this compound efficacy studies?

A3: Common models for carbapenem research include the neutropenic mouse thigh infection model, which is useful for studying the in vivo efficacy against specific pathogens. Other relevant models can include pneumonia, sepsis, and urinary tract infection models, depending on the research question.

Q4: How can I prepare a suitable oral formulation for this compound for animal studies?

A4: For basic studies, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a polyethylene glycol (PEG) solution. For enhanced delivery, consider formulating it in a lipid-based system or as a solid dispersion. The choice of vehicle should be justified and tested for its effect on bioavailability.

Q5: What are the key pharmacokinetic parameters of ritipenem in animal models?

A5: A study in neutropenic mice receiving subcutaneous administration of ritipenem showed a short half-life (T1/2) of approximately 8.3 to 9.0 minutes. The area under the curve (AUC) was 180.6 µg/ml·min and 314.0 µg/ml·min for doses of 25 mg/kg and 50 mg/kg, respectively.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Ritipenem in Neutropenic Mice (Subcutaneous Administration)

Dose (mg/kg)T1/2 (min)AUC (µg/ml·min)
258.3180.6
509.0314.0

Data from a study on the in vivo activities of ritipenem in a neutropenic mouse thigh-infection model.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v sterile carboxymethylcellulose in water)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes

  • Balance

  • Vortex mixer

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions for at least 72 hours. Fast the mice for 4-6 hours before dosing to ensure an empty stomach, providing free access to water.

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Prepare the vehicle solution (e.g., 0.5% CMC).

    • Weigh the this compound powder and suspend it in the vehicle to the desired concentration.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Dosing:

    • Weigh each mouse to determine the precise volume to be administered. The typical oral gavage volume for mice is 5-10 mL/kg.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension.

    • Withdraw the needle gently.

  • Post-Dosing Monitoring: Monitor the animals for any signs of distress or adverse reactions for at least 30 minutes post-administration.

Protocol 2: Murine Thigh Infection Model for Efficacy Testing

Materials:

  • Pathogen of interest (e.g., Staphylococcus aureus, Klebsiella pneumoniae)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Cyclophosphamide (for inducing neutropenia)

  • This compound formulation

  • Saline solution

  • Syringes and needles for injection

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 relative to infection to induce a neutropenic state.

  • Infection:

    • On day 0, inject a standardized inoculum of the pathogen (e.g., 10^6 CFU in 0.1 mL saline) into the thigh muscle of each mouse.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment with the this compound formulation via oral gavage.

    • Administer the treatment at specified intervals (e.g., every 8 hours) for a defined duration (e.g., 24 or 48 hours).

    • Include a control group that receives the vehicle only.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates.

    • Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial load in the thigh.

  • Data Analysis: Compare the bacterial loads between the treated and control groups to determine the efficacy of this compound.

Visualizations

Ritipenem_Acoxil_Metabolism Ritipenem_Acoxil This compound (Oral Administration) GI_Tract Gastrointestinal Tract Ritipenem_Acoxil->GI_Tract Ingestion Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption (Incomplete) Ritipenem Ritipenem (Active Drug) GI_Tract->Ritipenem Hydrolysis Target_Site Infection Site (Bacteria) Systemic_Circulation->Target_Site Distribution Metabolism Metabolism (Liver, Plasma) Systemic_Circulation->Metabolism Excretion Excretion (Kidney) Systemic_Circulation->Excretion Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Ritipenem->Systemic_Circulation Absorption Inactive_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Experimental_Workflow Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Thigh Infection (Bacterial Inoculum) Neutropenia->Infection Treatment Oral Administration (this compound) Infection->Treatment Euthanasia Euthanasia & Tissue Harvest Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Counting & Data Analysis Plating->CFU_Count End End CFU_Count->End

Caption: Workflow for murine thigh infection model.

Troubleshooting_Logic Problem Suboptimal Efficacy Check_Bioavailability Is Oral Bioavailability Low? Problem->Check_Bioavailability Enhance_Delivery Enhance Delivery: - Formulation Change - Co-administer Enhancers Check_Bioavailability->Enhance_Delivery Yes Check_Dose Is Dosing Regimen Optimal? Check_Bioavailability->Check_Dose No Enhance_Delivery->Check_Dose Adjust_Dose Adjust Dosing: - Increase Dose/Frequency - PK/PD Modeling Check_Dose->Adjust_Dose No Check_Toxicity Are Adverse Events Observed? Check_Dose->Check_Toxicity Yes Adjust_Dose->Check_Toxicity Assess_Toxicity Assess Toxicity: - MTD Study - Vehicle Control Check_Toxicity->Assess_Toxicity Yes Solution Improved Efficacy Check_Toxicity->Solution No Assess_Toxicity->Solution

Caption: Troubleshooting logic for in vivo studies.

References

Avoiding common pitfalls in Ritipenem acoxil susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the susceptibility testing of Ritipenem acoxil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ritipenem?

A1: this compound is an orally available prodrug of Ritipenem.[1] A prodrug is an inactive compound that is converted into an active drug in the body. This compound itself does not have antimicrobial activity until it is hydrolyzed to its active form, Ritipenem.[1] This hydrolysis occurs rapidly during absorption across the gastrointestinal mucosa.[1] Therefore, in vitro susceptibility testing should be performed with the active compound, Ritipenem.

Q2: Which susceptibility testing methods are appropriate for Ritipenem?

A2: Standard antimicrobial susceptibility testing (AST) methods such as broth microdilution, agar dilution, and disk diffusion can be adapted for Ritipenem.[2][3] Broth microdilution is often considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[2][4] The choice of method may depend on the laboratory's resources and throughput needs.[2]

Q3: Are there established clinical breakpoints for Ritipenem?

A3: As of late 2025, this compound is not approved by the FDA in the United States, and universally recognized clinical breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) may not be available.[1] Researchers should consult the latest publications or establish their own in-house criteria based on pharmacokinetic/pharmacodynamic (PK/PD) data.

Q4: What are the most common sources of error in antimicrobial susceptibility testing?

A4: Common errors in AST can arise from several factors, including:

  • Inoculum Preparation: Incorrect inoculum density can lead to falsely susceptible or resistant results.[5]

  • Growth Medium: The type and quality of the agar or broth can significantly impact results. Mueller-Hinton medium is the standard for many bacteria.[3]

  • Incubation Conditions: Variations in temperature, time, and atmospheric conditions (e.g., CO2 levels) can affect microbial growth and antibiotic activity.[4]

  • Antibiotic Potency: Improper storage and handling of antibiotic disks or powders can lead to degradation.[4]

  • Measurement and Interpretation: Inaccurate measurement of zone diameters or incorrect reading of MIC endpoints are common pitfalls.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No zone of inhibition around the Ritipenem disk for a susceptible QC strain. 1. Disk Potency: The antibiotic disk may have lost potency due to improper storage or expiration. 2. Dispenser Malfunction: The disk may not have been dispensed properly onto the agar.1. Verify the expiration date and storage conditions of the Ritipenem disks. Test with a new lot of disks. 2. Ensure the disk dispenser is functioning correctly and that the disk is in complete contact with the agar surface.
MIC values are consistently higher or lower than expected for QC strains. 1. Inoculum Density: The bacterial suspension may be too dense or too dilute. 2. Reagent Preparation: Errors may have occurred in the serial dilution of the Ritipenem stock solution. 3. Contamination: The culture may be contaminated with a different organism.1. Standardize the inoculum to a 0.5 McFarland standard. 2. Prepare a fresh dilution series of Ritipenem from a new stock solution. 3. Re-isolate the QC strain to ensure a pure culture.[6]
"Skipped wells" are observed in broth microdilution (growth in higher concentration wells but not in lower ones). 1. Pipetting Error: Inaccurate pipetting during the preparation of the dilution series. 2. Contamination: Contamination of a single well with a resistant organism.1. Review and refine the pipetting technique. Use calibrated pipettes. 2. Repeat the test with a fresh, pure culture.
Poor or no bacterial growth on the agar plate. 1. Inoculum Viability: The bacterial culture may not be viable. 2. Incorrect Growth Medium: The medium used may not support the growth of the test organism.1. Use a fresh, actively growing culture for inoculum preparation. 2. Ensure the correct type of Mueller-Hinton agar is used and that it has been stored properly.
Discrepancy between disk diffusion and MIC results. 1. Methodological Sensitivity: Some resistance mechanisms are not well-detected by disk diffusion.[7] 2. Breakpoint Interpretation: The interpretive criteria for zone diameters and MICs may not be perfectly aligned.1. When results are discrepant, the MIC result is generally considered more reliable.[8] 2. Rely on established and validated correlational data between zone sizes and MICs. If unavailable for Ritipenem, this correlation would need to be established.

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is based on general CLSI guidelines and should be adapted for Ritipenem.

  • Prepare Ritipenem Stock Solution: Prepare a stock solution of Ritipenem powder in a suitable solvent at a concentration of 1000 µg/mL.

  • Prepare Dilution Series: Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Standardize Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of Ritipenem that completely inhibits visible bacterial growth.[3]

Disk Diffusion (Kirby-Bauer Method)

This protocol is based on general CLSI/EUCAST guidelines and should be adapted for Ritipenem.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate with the standardized bacterial suspension.[5]

  • Apply Antibiotic Disk: Aseptically place a paper disk impregnated with a specific concentration of Ritipenem onto the surface of the agar. Ensure the disk is in firm contact with the agar.

  • Incubate: Invert the plate and incubate at 35°C ± 2°C for 16-24 hours in ambient air.[3]

  • Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around the disk to the nearest millimeter.[4][5]

  • Interpret Results: Compare the zone diameter to established interpretive criteria (Susceptible, Intermediate, Resistant) for Ritipenem.

Visual Workflow for Troubleshooting

AST_Troubleshooting start Start: Unexpected AST Result (e.g., QC Failure) check_reagents Check Reagents: - Antibiotic expiry/storage - Media quality/expiry - QC strain purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_procedure Check Procedure: - Inoculum density (McFarland) - Incubation time/temp - Correct plate reading procedure_ok Procedure OK? check_procedure->procedure_ok reagents_ok->check_procedure Yes replace_reagents Replace Reagents: - Use new lots - Re-subculture QC strain reagents_ok->replace_reagents No review_sop Review & Retrain on SOP procedure_ok->review_sop No repeat_test Repeat Test procedure_ok->repeat_test Yes replace_reagents->repeat_test review_sop->repeat_test result_ok Result OK? repeat_test->result_ok investigate_further Investigate Further: - Contact manufacturer - Check equipment (pipettes, incubator) - Review literature result_ok->investigate_further No end End: Document & Report result_ok->end Yes investigate_further->end

Caption: A logical workflow for troubleshooting unexpected antimicrobial susceptibility testing results.

References

Validation & Comparative

In Vitro Activity of Ritipenem Acoxil Compared to Cefotiam Hexetil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro antimicrobial activity of ritipenem acoxil and cefotiam hexetil for researchers, scientists, and drug development professionals. The data presented is compiled from publicly available research to offer an objective overview of the performance of these two β-lactam antibiotics against a range of bacterial pathogens.

This compound is an orally administered penem antibiotic, which is hydrolyzed in the body to its active form, ritipenem. Cefotiam hexetil is an oral third-generation cephalosporin that is converted to its active metabolite, cefotiam. Both antibiotics exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ritipenem and cefotiam against various clinically relevant bacterial species. MIC values are a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Disclaimer: The data presented in this table is compiled from separate in vitro studies and is intended for comparative purposes only. Direct head-to-head comparative studies may yield different results.

Bacterial SpeciesRitipenem MIC (µg/mL)Cefotiam MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-susceptible)0.390.25 - 32
Streptococcus pneumoniae0.390.06 - 4
Streptococcus pyogenes0.05-
Enterococcus faecalis6.25-
Gram-Negative Bacteria
Escherichia coli1.56-
Klebsiella pneumoniae0.39-
Proteus mirabilis1.56-
Haemophilus influenzae (Ampicillin-resistant)0.78-
Bacteroides fragilis0.3916 - >128

Experimental Protocols

The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of antibiotics. The following are detailed methodologies for two standard experimental protocols widely used in microbiology laboratories.

Broth Microdilution Method

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[1][2][3][4][5] This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[1][2]

  • Preparation of Antimicrobial Solutions: A stock solution of the antibiotic is prepared at a known concentration. Serial twofold dilutions are then made in a suitable broth medium, such as Mueller-Hinton Broth, to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar medium for 18-24 hours. A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35-37°C for 16-20 hours.[5]

  • MIC Determination: After incubation, the microtiter plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[2]

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination, particularly useful for testing a large number of bacterial isolates against a few antimicrobial agents.[1][2][6]

  • Preparation of Agar Plates: A series of agar plates, typically using Mueller-Hinton Agar, are prepared, each containing a specific concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten agar before it solidifies.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension, usually with a multipoint inoculator that delivers a defined volume (e.g., 1-2 µL) of the inoculum, resulting in a final inoculum of approximately 10⁴ CFU per spot. The plates are allowed to dry before being inverted and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using either the broth or agar dilution method.

MIC_Workflow cluster_prep Preparation Phase cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Analysis start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions (Broth or Agar) prep_antibiotic->serial_dilution inoculation Inoculate Media with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20h inoculation->incubation read_results Examine for Growth & Determine MIC incubation->read_results end End read_results->end

References

Comparative Efficacy of Ritipenem Acoxil and Other Penem Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ritipenem acoxil is an orally administered prodrug of the penem class of β-lactam antibiotics.[1] Following oral administration, it is rapidly hydrolyzed into its active form, ritipenem.[1] This guide provides a comparative analysis of the efficacy of this compound against other penem and carbapenem antibiotics, supported by experimental data from in vitro, in vivo, and clinical studies. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Similar to other β-lactam antibiotics, ritipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The primary mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[2][3] This inhibition leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.[3][4] In E. coli, ritipenem primarily targets PBP2.[1]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis & Death Peptidoglycan->Lysis Disruption leads to Ritipenem Ritipenem Ritipenem->PBP Inhibits

Caption: Mechanism of action of Ritipenem.

In Vitro Efficacy

The in vitro activity of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Ritipenem and Other Antibiotics

OrganismRitipenemCefaclorCefiximeCefteramImipenemMeropenem
Staphylococcus aureus (MSSA)≤0.05 - 3.130.78 - 6.253.13 - 250.78 - 6.250.01 - 0.20.01 - 0.2
Enterococcus faecalis0.78 - 6.25>100>100>1000.2 - 1.60.8 - 3.1
Escherichia coli0.1 - 1.560.78 - 25≤0.05 - 0.39≤0.05 - 0.20.05 - 0.80.02 - 0.2
Klebsiella pneumoniae0.1 - 0.780.39 - 6.25≤0.05 - 0.2≤0.05 - 0.10.1 - 0.40.02 - 0.1
Enterobacter cloacae0.2 - 1.560.78 - >100≤0.05 - >100≤0.05 - >1000.2 - 0.80.05 - 0.2
Pseudomonas aeruginosa>100>100>100>1000.8 - 6.20.2 - 1.6
Bacteroides fragilis0.1 - 0.3912.5 - >10025 - >1006.25 - 500.05 - 0.20.02 - 0.1

Data synthesized from multiple sources.[5][6][7][8]

Ritipenem demonstrates potent activity against methicillin-susceptible Staphylococcus aureus (MSSA), Enterococcus faecalis, and various Enterobacteriaceae.[6] Its activity against Gram-positive cocci is noted to be superior to cephalosporins like cefaclor, cefixime, and cefteram.[5] Against Gram-negative bacteria, ritipenem is more active than cefaclor but may be less potent than cefpodoxime.[5] Notably, ritipenem shows strong activity against β-lactamase-producing strains, with the exception of Pseudomonas aeruginosa and Stenotrophomonas maltophilia.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well of a microtiter plate, containing 100 µL of the diluted antibiotic solutions, is inoculated with 10 µL of the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[9]

In Vivo Efficacy

Animal models are crucial for evaluating the therapeutic potential of new antibiotics in a physiological system.[10]

cluster_workflow In Vivo Efficacy Experimental Workflow Animal_Model Select Animal Model (e.g., Murine Thigh Infection) Induce_Infection Induce Infection (e.g., Intramuscular Injection of Bacteria) Animal_Model->Induce_Infection Drug_Admin Administer Antibiotic (e.g., this compound, Comparators) Induce_Infection->Drug_Admin Monitor Monitor for 24-48h Drug_Admin->Monitor Sacrifice Euthanize and Collect Tissue (e.g., Thigh) Monitor->Sacrifice Quantify Homogenize Tissue & Quantify Bacterial Load (CFU/g) Sacrifice->Quantify Analyze Analyze Data (Compare Log10 CFU Reduction) Quantify->Analyze cluster_RCT Randomized Controlled Trial (RCT) Workflow Patient_Pool Patient Recruitment (Defined Inclusion/Exclusion Criteria) Randomization Randomization Patient_Pool->Randomization Group_A Treatment Group A (this compound) Randomization->Group_A Group_B Treatment Group B (Comparator Drug) Randomization->Group_B Blinding Double-Blinding (Patient & Investigator) Group_A->Blinding Group_B->Blinding Follow_Up Treatment & Follow-Up Blinding->Follow_Up Data_Collection Data Collection (Clinical & Bacteriological Outcomes, Safety) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

Navigating the Analytical Landscape: A Comparative Guide to HPLC Methods for Ritipenem Acoxil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A survey of existing scientific literature reveals a notable absence of specifically published and validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Ritipenem acoxil. However, a wealth of information is available for the analysis of structurally similar penem antibiotics, such as meropenem and imipenem. This guide presents a comparative summary of validated HPLC methods for these related compounds, offering a robust starting point for researchers, scientists, and drug development professionals to establish and validate a reliable analytical method for this compound.

The data collated from various studies on meropenem and imipenem provide critical insights into the typical chromatographic conditions and performance characteristics that can be anticipated for a this compound assay. These methods, validated according to International Conference on Harmonisation (ICH) guidelines, demonstrate the suitability of reverse-phase HPLC for the accurate and precise quantification of this class of antibiotics.

Comparative Analysis of HPLC Methods for Penem Antibiotics

The following table summarizes the key parameters from several validated HPLC methods for the quantification of meropenem and imipenem. This comparative data highlights the commonalities and variations in analytical approaches, providing a valuable reference for method development.

ParameterMethod 1 (Meropenem)Method 2 (Meropenem)Method 3 (Imipenem/Cilastatin)Method 4 (Imipenem/Cilastatin)
Chromatographic Column Inertsil C18 (250 mm x 4.6 mm, 5 µm)RP-18 ColumnHypersil BDS C18 (250mm × 4.6 x 5-µm)[1]X-Terra C18 (4.6x250mm, 5.0µm)[2]
Mobile Phase Buffer: Acetonitrile: Water (75:15:10)[3]30 mM monobasic phosphate buffer and acetonitrile (90:10 v/v), pH 3.0[4][5]Acetonitrile and 0.03M dipotassium hydrogen phosphate in water, pH 3.2[1]Phosphate buffer pH 3.0: Acetonitrile (50:50)[2]
Flow Rate 1.0 mL/min[3]1.0 mL/min1.0 mL/min[1]1.0 mL/min[2]
Detection Wavelength 230 nm[3]298 nm[4][5]265 nm[1]238 nm[2]
Linearity Range 50-250 µg/mL (Meropenem)[3]Not Specified20-120 µg/mL (Imipenem)[1]50-250 ppm (Imipenem)[2]
Correlation Coefficient (R²) 0.9996 (Meropenem)[3]0.9999> 0.999[1]Not Specified
Accuracy (% Recovery) 99.75% - 100.02% (Meropenem)[3]Not Specified98.37% - 99.72%[1]98% - 102%[2]
Precision (%RSD) < 2%[3]Not Specified< 1%[6]Not Specified
Limit of Detection (LOD) 0.820 µg/mL (Meropenem)[3]Not Specified0.02 µg/mL (Imipenem)[1]2.14 µg/mL (Imipenem)[2]
Limit of Quantification (LOQ) 1.059 µg/mL (Meropenem)[3]Not Specified0.06 µg/mL (Imipenem)[1]6.60 µg/mL (Imipenem)[2]

Generalized Experimental Protocol for Penem Antibiotic Quantification

Based on the comparative data, a generalized experimental protocol for the development of an HPLC method for this compound is proposed below. This protocol should be optimized and validated for the specific characteristics of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a data acquisition system.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is the most common choice (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be acidic, typically around 3-4) and an organic modifier (e.g., acetonitrile or methanol). The ratio will need to be optimized to achieve good resolution and peak shape for this compound.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer. Based on related compounds, a wavelength in the range of 230-300 nm is expected.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30 °C) for better reproducibility.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and organic solvent similar to the mobile phase) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples. These will be used to construct a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). For a simple formulation, it may involve dissolving the sample in the mobile phase, filtering, and diluting to an appropriate concentration. For more complex matrices, extraction and clean-up steps may be necessary.

4. Method Validation: The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for the quantification of a pharmaceutical compound like this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Chromatographic Conditions B Optimize Separation Parameters A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Routine Analysis C->I D->I E->I F->I G->I H->I

References

Comparative In Vitro Activity of Ritipenem Acoxil and Other Carbapenems Against Extended-Spectrum Beta-Lactamase (ESBL) Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of Ritipenem acoxil and other key carbapenems, namely meropenem and imipenem, against clinically relevant extended-spectrum beta-lactamase (ESBL) producing bacterial strains. The emergence of ESBL-producing Enterobacterales presents a significant challenge in clinical practice, necessitating a clear understanding of the efficacy of available and novel therapeutic agents.

While direct and recent comparative data for this compound against ESBL-producing strains is limited in publicly available literature, this guide summarizes the available information and provides a robust comparison based on data for established carbapenems. The information herein is intended to support research and development efforts in the field of antibacterial therapeutics.

Executive Summary

Carbapenems are widely considered the treatment of choice for serious infections caused by ESBL-producing organisms. This guide presents in vitro susceptibility data, primarily Minimum Inhibitory Concentration (MIC) values, for meropenem and imipenem against common ESBL-producing species such as Escherichia coli and Klebsiella pneumoniae.

The data presented for meropenem and imipenem underscore their potent in vitro activity against ESBL-producing Enterobacterales, although variations in susceptibility can occur.

Comparative In Vitro Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for meropenem and imipenem against ESBL-producing E. coli and Klebsiella spp. The MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are provided.

Table 1: In Vitro Activity of Carbapenems against ESBL-Producing Escherichia coli

AntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference
This compound-Data not availableData not availableData not available-
Meropenem21--100%
Imipenem-Data not availableData not available--

Table 2: In Vitro Activity of Carbapenems against ESBL-Producing Klebsiella pneumoniae

AntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference
This compound-Data not availableData not availableData not available-
Meropenem54--100%
Imipenem-Data not availableData not available--

Experimental Protocols

The determination of in vitro susceptibility of bacterial isolates to antimicrobial agents is a critical component of drug development and clinical microbiology. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Isolate: A pure, 18-24 hour culture of the ESBL-producing test organism grown on a suitable agar medium (e.g., Mueller-Hinton agar).

  • Antimicrobial Agent: A stock solution of the antibiotic (e.g., Ritipenem, meropenem, imipenem) of a known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Microtiter Plates: Sterile 96-well microtiter plates.

  • Inoculum Preparation: A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Assay Procedure:

  • Serial Dilutions: The antimicrobial agent is serially diluted twofold in CAMHB across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the inoculated broth, with no antibiotic, to ensure the viability of the organism.

    • Sterility Control: A well containing uninoculated broth to check for contamination.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This is determined by visual inspection of the microtiter plate after incubation.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the in vitro susceptibility of ESBL-producing strains to carbapenems using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Isolate Bacterial Isolate (ESBL-producing strain) Culture Pure Culture (18-24h) Isolate->Culture Inoculum Inoculum Preparation (0.5 McFarland) Culture->Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Plate 96-Well Microtiter Plate Dilution Serial Dilution of Antimicrobial Agent Plate->Dilution Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Visual Reading of Growth Inhibition Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for MIC determination.

Signaling Pathways and Resistance Mechanisms

Extended-spectrum beta-lactamases (ESBLs) are enzymes that confer resistance to most beta-lactam antibiotics, including penicillins, cephalosporins, and monobactams. The primary mechanism of action of beta-lactam antibiotics is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). ESBLs hydrolyze the beta-lactam ring, rendering the antibiotic inactive.

Carbapenems are generally stable to hydrolysis by ESBLs, which is why they are effective against ESBL-producing organisms. The following diagram illustrates the interaction between beta-lactam antibiotics, PBPs, and the hydrolytic action of ESBLs.

Resistance_Mechanism cluster_bacterial_cell Bacterial Cell cluster_resistance Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactam Beta-Lactam Antibiotic (e.g., Cephalosporin) BetaLactam->PBP Inhibits ESBL ESBL Enzyme BetaLactam->ESBL Hydrolyzed by Carbapenem Carbapenem (e.g., Ritipenem, Meropenem) Carbapenem->PBP Inhibits Carbapenem->ESBL Stable to Hydrolysis ESBL->BetaLactam Inactivates

Caption: Beta-lactam resistance by ESBLs.

References

Cross-Reactivity of Ritipenem Acoxil with Other Beta-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity between a new beta-lactam antibiotic and existing ones is of paramount importance. This guide provides a comprehensive comparison of Ritipenem acoxil with other beta-lactams, focusing on the potential for immunological cross-reactivity. This analysis is based on structural comparisons and available data for the broader carbapenem class, to which Ritipenem belongs.

Introduction to this compound

This compound is a prodrug of ritipenem, an oral antibiotic belonging to the penem subclass of beta-lactam antibiotics. Like other beta-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). A critical aspect of its clinical development and application is its potential for hypersensitivity reactions and cross-reactivity with other beta-lactams in individuals with a history of allergy to drugs like penicillin or cephalosporins.

The Structural Basis of Beta-Lactam Cross-Reactivity

The immunological cross-reactivity between different beta-lactam antibiotics is primarily determined by the structural similarity of their side chains, particularly the R1 side chain.[1][2][3][4] While the shared beta-lactam ring can be a target for the immune system, the diversity in the R1 side chains is the major factor governing specific allergic reactions.[1][2][3][4]

Below is a diagram illustrating the core structures of penicillins, cephalosporins, and penems, highlighting the key R1 side chain.

G cluster_penicillin Penicillin Core cluster_cephalosporin Cephalosporin Core cluster_penem Penem Core penicillin Penam Core (Thiazolidine Ring) R1_pen R1 Side Chain penicillin->R1_pen Determines Cross-Reactivity cephalosporin Cephem Core (Dihydrothiazine Ring) R1_ceph R1 Side Chain cephalosporin->R1_ceph Primary Determinant of Cross-Reactivity R2_ceph R2 Side Chain cephalosporin->R2_ceph penem Penem Core (Unsaturated Thiazolidine Ring) R1_penem R1 Side Chain penem->R1_penem Determines Cross-Reactivity

Caption: Core structures of Penicillins, Cephalosporins, and Penems.

Comparative Analysis of R1 Side Chains

To assess the potential for cross-reactivity of this compound, a comparison of its R1 side chain with those of common penicillins and cephalosporins is essential.

Table 1: R1 Side Chain Comparison of Ritipenem and Other Beta-Lactams

Antibiotic ClassAntibioticR1 Side Chain Structure
Penem Ritipenem (1R)-1-hydroxyethyl
PenicillinsPenicillin GBenzyl
AmpicillinD-α-aminophenylacetyl
AmoxicillinD-α-amino-p-hydroxyphenylacetyl
CephalosporinsCephalexinD-phenylglycyl
CefaclorPhenylglycyl
Ceftriaxone(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl
Cefepime(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl

Note: The R1 side chain of Ritipenem is inferred from its chemical structure. Specific allergenicity studies are required for confirmation.

Based on the structural comparison, the (1R)-1-hydroxyethyl R1 side chain of ritipenem is distinct from the bulky aromatic side chains of many penicillins and cephalosporins, suggesting a low potential for cross-reactivity.

Cross-Reactivity Data for Carbapenems and Penems

Direct experimental data on the cross-reactivity of this compound is limited. However, data from studies on the broader carbapenem class, which are structurally related to penems, provide valuable insights. A meta-analysis of observational studies has shown a very low rate of cross-reactivity between penicillins and carbapenems.[5][6]

Table 2: Summary of Cross-Reactivity Rates between Penicillins and Carbapenems

Patient PopulationCross-Reactivity Rate with CarbapenemsConfidence Interval (95%)Reference
Penicillin-allergic patients (11 studies, 1127 patients)0.87%0.32 - 2.32%[5][6]

This low rate is attributed to the dissimilarity of the R1 side chains between most penicillins and carbapenems.[1][2][3][4] Some in vitro studies on faropenem, another penem antibiotic, have explored cross-resistance mechanisms with carbapenems, but these are not directly indicative of immunological cross-reactivity in hypersensitive individuals.[7][8][9]

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, in vitro and in vivo studies are necessary. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to detect the presence of specific IgE antibodies against Ritipenem and other beta-lactams in the serum of allergic patients. A competitive ELISA format is often employed.

ELISA_Workflow cluster_coating Plate Coating cluster_incubation Competitive Binding cluster_detection Detection A Coat microtiter plate wells with Ritipenem-protein conjugate B Add patient serum (containing IgE) and a known amount of biotinylated anti-beta-lactam IgE A->B C Incubate to allow competition for binding to the coated antigen B->C D Wash to remove unbound antibodies C->D E Add streptavidin-HRP conjugate D->E F Wash to remove unbound conjugate E->F G Add TMB substrate F->G H Measure absorbance at 450 nm G->H

Caption: Workflow for a competitive ELISA to detect beta-lactam specific IgE.

Experimental Protocol for Competitive ELISA:

  • Antigen Coating: Microtiter plates are coated with a Ritipenem-human serum albumin (HSA) conjugate and incubated overnight.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Competitive Reaction: Patient serum is added to the wells, followed by a fixed concentration of a specific anti-beta-lactam IgE antibody. The plate is incubated to allow competition between the patient's IgE and the labeled antibody for binding to the coated Ritipenem-HSA.

  • Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the specific IgE is added.

  • Substrate Addition: Following another wash step, a chromogenic substrate is added, and the color development is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of Ritipenem-specific IgE in the patient's serum.

2. Basophil Activation Test (BAT)

The BAT is a functional assay that measures the activation of basophils (a type of white blood cell involved in allergic reactions) in response to an allergen.

BAT_Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Flow Cytometry Analysis A Isolate basophils from patient blood B Incubate basophils with this compound and other beta-lactams at various concentrations A->B C Stain cells with fluorescently labeled antibodies against basophil activation markers (e.g., CD63, CD203c) B->C D Acquire data on a flow cytometer E Quantify the percentage of activated basophils D->E

Caption: Workflow for the Basophil Activation Test (BAT).

Experimental Protocol for BAT:

  • Blood Collection: Fresh whole blood is collected from the patient.

  • Stimulation: Aliquots of the blood are incubated with various concentrations of this compound, other beta-lactams (penicillins, cephalosporins), and positive (anti-IgE antibody) and negative controls.

  • Staining: After incubation, the cells are stained with fluorescently labeled monoclonal antibodies that identify basophils and markers of their activation (e.g., CD63 and CD203c).

  • Flow Cytometry: The percentage of activated (CD63-positive) basophils is quantified using a flow cytometer. A significant increase in the percentage of activated basophils in the presence of this compound compared to the negative control indicates a specific allergic response.

In Vivo Testing

For a definitive diagnosis, in vivo testing may be required, following established safety protocols.

1. Skin Prick Testing (SPT) and Intradermal Testing (IDT)

These tests involve introducing a small amount of the drug into the skin to observe for a localized allergic reaction.

2. Drug Provocation Test (DPT)

This is the gold standard for diagnosing drug allergies and involves administering the drug to the patient in a controlled setting under close medical supervision, starting with a very small dose and gradually increasing to a therapeutic dose.

Conclusion

References

A Comparative Guide to the Antibacterial Spectrum of Ritipenem Acoxil and Carbapenems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial spectrum of Ritipenem acoxil, a novel oral penem antibiotic, with that of established carbapenems, including imipenem, meropenem, doripenem, and ertapenem. The information is supported by in vitro experimental data to assist in research and development decisions.

Executive Summary

Ritipenem, the active form of the prodrug this compound, demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative aerobes and anaerobes.[1] Notably, it exhibits potent activity against certain pathogens that can be challenging for some cephalosporins. While direct comparative data against a full panel of modern carbapenems is limited in single studies, available research indicates Ritipenem has a comparable or, in some instances, more potent activity against specific Gram-positive organisms than imipenem.[2] Carbapenems as a class are known for their exceptionally broad spectrum, though variations exist among individual agents.[3] For instance, imipenem generally shows strong activity against Gram-positive cocci, while meropenem is often more potent against Gram-negative bacilli.[4] Doripenem exhibits notable activity against Pseudomonas aeruginosa, and ertapenem has a more limited spectrum, lacking activity against P. aeruginosa and Enterococcus spp.[3][5]

Comparative Antibacterial Spectrum: In Vitro Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Ritipenem and other carbapenems against a range of clinically relevant bacteria. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Note on Data Comparability: The MIC values for Ritipenem and the comparator carbapenems are collated from multiple studies. Direct comparison should be made with caution as the specific isolates and testing conditions may have varied between studies.

Gram-Positive Bacteria
OrganismRitipenem Imipenem Meropenem Doripenem Ertapenem
MIC90 (µg/mL) MIC90 (µg/mL) MIC90 (µg/mL) MIC90 (µg/mL) MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.39[2]0.060.06≤0.060.12
Staphylococcus aureus (Methicillin-resistant, heterogeneous)>100[2]----
Streptococcus pneumoniae0.39[2]0.060.12≤0.030.5
Streptococcus pyogenes0.05[2]≤0.03≤0.03≤0.03≤0.03
Enterococcus faecalis6.25[2]488>16
Gram-Negative Bacteria
OrganismRitipenem Imipenem Meropenem Doripenem Ertapenem
MIC90 (µg/mL) MIC90 (µg/mL) MIC90 (µg/mL) MIC90 (µg/mL) MIC90 (µg/mL)
Escherichia coli1.56[2]0.250.060.120.03
Klebsiella pneumoniae0.39[2]0.50.120.120.06
Enterobacter cloacae12.5[2]10.50.50.25
Serratia marcescens100[2]2111
Proteus mirabilis1.56[2]10.250.50.25
Pseudomonas aeruginosa>100[2]≥64[6]≥64[6]16[6]>32
Acinetobacter calcoaceticus3.13[2]----
Haemophilus influenzae (Ampicillin-resistant)0.78[2]10.250.50.5
Bacteroides fragilis0.39[2]0.50.50.251

Key Observations from In Vitro Data

  • Gram-Positive Activity: Ritipenem demonstrates potent activity against methicillin-susceptible Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.[2] One study reported Ritipenem to have equal or stronger activity than imipenem against heterogeneous methicillin-resistant S. aureus (MRSA) strains and to be the most active among tested β-lactams against Enterococcus faecalis.[2]

  • Gram-Negative Activity: Against Enterobacteriaceae, Ritipenem is active against E. coli and K. pneumoniae.[2] However, its activity against organisms like Serratia marcescens and Pseudomonas aeruginosa is limited, with high MIC90 values.[2] In contrast, carbapenems like meropenem and doripenem generally exhibit stronger activity against a broader range of Gram-negative bacteria, including P. aeruginosa.[3][6] Ertapenem shows good activity against many Enterobacteriaceae but lacks activity against P. aeruginosa.[3]

  • Anaerobic Activity: Ritipenem shows excellent activity against Bacteroides fragilis.[2] The carbapenems, in general, also provide reliable coverage against anaerobic bacteria.[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing the antibacterial spectrum. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method, which is a standard procedure for generating the type of data presented above.

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Agent Stock Solutions:

  • Obtain pure, powdered forms of the antimicrobial agents.
  • Prepare stock solutions of each agent at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.
  • Sterilize the stock solutions by membrane filtration.

2. Preparation of Microdilution Plates:

  • Using a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.
  • The final volume in each well is typically 100 µL.
  • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

3. Inoculum Preparation:

  • Select several morphologically similar colonies of the bacterial isolate from an 18- to 24-hour-old agar plate.
  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate (except the sterility control) with the standardized bacterial suspension.
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the processes and relationships described, the following diagrams are provided.

MIC_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start stock Prepare Antibiotic Stock Solutions start->stock inoculum Prepare Standardized Bacterial Inoculum start->inoculum plates Prepare Serial Dilutions in Microtiter Plates stock->plates inoculate Inoculate Plates with Bacterial Suspension plates->inoculate inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read Visually Read Plates for Growth incubate->read determine_mic Determine MIC (Lowest concentration with no growth) read->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Antibacterial_Spectrum_Comparison cluster_carbapenems Carbapenems cluster_bacteria Bacterial Spectrum ritipenem This compound gram_pos Gram-Positive ritipenem->gram_pos Activity gram_neg Gram-Negative ritipenem->gram_neg Activity anaerobes Anaerobes ritipenem->anaerobes Activity imipenem Imipenem imipenem->gram_pos Activity imipenem->gram_neg Activity imipenem->anaerobes Activity meropenem Meropenem meropenem->gram_pos Activity meropenem->gram_neg Activity meropenem->anaerobes Activity doripenem Doripenem doripenem->gram_pos Activity doripenem->gram_neg Activity doripenem->anaerobes Activity ertapenem Ertapenem ertapenem->gram_pos Activity ertapenem->gram_neg Activity ertapenem->anaerobes Activity

Logical Framework for Comparing Antibacterial Spectra.

Conclusion

This compound, through its active metabolite Ritipenem, presents a valuable antibacterial profile, particularly against common Gram-positive pathogens and some Gram-negative organisms. Its activity against certain resistant strains, such as heterogeneous MRSA and E. faecalis, warrants further investigation. When compared to the carbapenem class, Ritipenem's spectrum appears to be more targeted. While it shows promise, especially as an oral formulation, the established intravenous carbapenems like meropenem and doripenem offer broader and more potent activity against challenging Gram-negative pathogens, including Pseudomonas aeruginosa. The choice of agent in a clinical or research setting will ultimately depend on the target pathogen, the severity of the infection, and the desired route of administration. This guide provides a foundational dataset to inform such decisions, highlighting the strengths and limitations of each compound based on available in vitro data.

References

In Vitro Susceptibility of Resistant Bacterial Strains to Ritipenem Acoxil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Ritipenem acoxil, an oral penem antibiotic, against resistant bacterial strains, benchmarked against other key carbapenems. The data presented is compiled from various studies to offer a comprehensive overview for research and drug development professionals.

Executive Summary

Ritipenem, the active metabolite of the prodrug this compound, demonstrates a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria.[1][2] Its stability in the presence of various β-lactamases makes it a subject of interest for treating infections caused by resistant organisms.[1] This guide synthesizes available in vitro susceptibility data for Ritipenem and compares it with established carbapenems such as Meropenem, Imipenem, and Ertapenem, particularly against Extended-Spectrum β-Lactamase (ESBL)-producing and carbapenemase-producing Enterobacteriaceae. While historical data indicates good activity of Ritipenem against many β-lactamase-producing strains, there is a notable lack of recent, specific data on its efficacy against contemporary resistant phenotypes like KPC- and NDM-producing isolates.

Mechanism of Action and Resistance

Like other β-lactam antibiotics, Ritipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. The primary target in Escherichia coli has been identified as PBP2.

Bacterial resistance to Ritipenem and other carbapenems is primarily mediated by two mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, OXA-48), that hydrolyze the β-lactam ring, inactivating the antibiotic.

  • Target Site Modification: Alterations in the structure of PBPs reduce the binding affinity of the β-lactam antibiotic, rendering it less effective.

Mechanism of Action and Resistance of Ritipenem cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Ritipenem Ritipenem PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP Binds to & Inactivates InactiveRitipenem Inactive Ritipenem ReducedBinding Reduced Binding Affinity CellWall Cell Wall Synthesis Inhibition Lysis Bacterial Cell Lysis CellWall->Lysis BetaLactamase Carbapenemases (e.g., KPC, NDM, OXA-48) BetaLactamase->Ritipenem Hydrolyzes AlteredPBP Altered PBPs AlteredPBP->Ritipenem Reduced binding

Ritipenem's action and bacterial resistance mechanisms.

Comparative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Ritipenem (reported as its active form, FCE 22101, in older literature) and comparator carbapenems against various resistant bacterial strains. It is important to note that the data for Ritipenem against contemporary, well-characterized resistant strains is limited.

Table 1: In Vitro Activity against ESBL-Producing Enterobacteriaceae

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Ritipenem (FCE 22101) Enterobacteriaceae-0.5 - 4-
MeropenemE. coli & K. pneumoniae0.0640.125-
ImipenemE. coli & K. pneumoniae0.250.25-
ErtapenemE. coli--0.006 - 0.5
ErtapenemK. pneumoniae0.380.50.006 - 2

Note: Ritipenem data is based on older studies and may not reflect activity against current ESBL genotypes. Data for comparators is from more recent studies.[3][4]

Table 2: In Vitro Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)

AntibioticResistance MechanismOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Ritipenem KPC, OXA-48, NDMK. pneumoniaeNo data availableNo data available
MeropenemKPC-producingK. pneumoniae128512
ErtapenemKPC-producingK. pneumoniae128512
MeropenemOXA-48-producingEnterobacteriaceae--
ErtapenemOXA-48-producingEnterobacteriaceae--
MeropenemNDM-producingEnterobacteriaceae--
ErtapenemNDM-producingEnterobacteriaceae--

Note: The absence of specific MIC data for Ritipenem against contemporary carbapenemase-producing strains is a significant gap in the current literature. Data for comparators is sourced from recent surveillance studies.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.

Experimental Workflow for MIC Determination A Prepare serial two-fold dilutions of antibiotics in 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Read plates visually or with a plate reader to determine turbidity D->E F MIC is the lowest concentration with no visible growth E->F

Workflow for Broth Microdilution MIC Testing.

Protocol Steps:

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the antibiotics are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol Steps:

  • Preparation: Test tubes containing broth with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared. A control tube without the antibiotic is also included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Incubation and Sampling: The tubes are incubated with shaking at 35-37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Serial dilutions of the collected aliquots are plated on agar plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration and compared to the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Conclusion

This compound, through its active form Ritipenem, shows promise as a broad-spectrum antibiotic with stability against some β-lactamases. Historical data demonstrates its activity against a range of Gram-positive and Gram-negative bacteria. However, a significant knowledge gap exists regarding its in vitro efficacy against contemporary multidrug-resistant strains, particularly those producing advanced ESBLs and carbapenemases like KPC and NDM. The provided comparative data for established carbapenems highlights the high level of resistance that newer agents must overcome. Further research with modern, well-characterized resistant isolates is essential to determine the potential clinical utility of this compound in the current landscape of antimicrobial resistance.

References

A Head-to-Head Comparison of Ritipenem Acoxil and Imipenem: In Vitro Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of potent broad-spectrum antibiotics, carbapenems hold a crucial position in combating severe bacterial infections. This guide provides a detailed comparison of the in vitro activity of two key carbapenems: Ritipenem, the active form of the oral prodrug Ritipenem acoxil, and the intravenously administered Imipenem. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their minimum inhibitory concentration (MIC) values against a range of clinically significant bacteria.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both Ritipenem and Imipenem are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2] Their primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] By binding to and inactivating these proteins, the antibiotics disrupt the integrity of the cell wall, leading to cell lysis and death.[1] Ritipenem has shown a particular affinity for PBP2 in E. coli and S. aureus.[2]

cluster_drug Carbapenem Antibiotics cluster_bacteria Bacterial Cell Ritipenem Ritipenem PBP Penicillin-Binding Proteins (PBPs) Ritipenem->PBP Binds to Imipenem Imipenem Imipenem->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Mechanism of action for Ritipenem and Imipenem.

Comparative In Vitro Activity: MIC Values

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Ritipenem and Imipenem against various Gram-positive and Gram-negative bacteria. The data presented is compiled from multiple studies, and therefore, direct comparison should be made with caution as the testing methodologies and bacterial strains may have varied between studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of Ritipenem against Gram-Positive Bacteria

Organism (No. of Strains)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (50)--0.39
Methicillin-resistant Staphylococcus aureus (MRSA) (48)-->100
Coagulase-negative staphylococci (41)--50
Streptococcus pneumoniae (24)--0.39
Streptococcus pyogenes (50)--0.05
Enterococcus faecalis (39)--6.25
Enterococcus faecium (40)-->100

Data sourced from a study on the in vitro antibacterial activity of this compound.[3]

Table 2: In Vitro Activity of Ritipenem against Gram-Negative Bacteria

Organism (No. of Strains)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (R+) (51)--1.56
Klebsiella pneumoniae (50)--0.39
Proteus mirabilis (50)--1.56
Proteus vulgaris (35)--1.56
Providencia rettgeri (27)--50
Serratia marcescens (50)--100
Enterobacter cloacae (50)--12.5
Citrobacter freundii (50)--25
Acinetobacter calcoaceticus (49)--3.13
Pseudomonas aeruginosa (50)-->100
Burkholderia cepacia (40)--25
Xanthomonas maltophilia (50)-->100
Ampicillin-resistant Haemophilus influenzae (26)--0.78
Bacteroides fragilis (40)--0.39

Data sourced from a study on the in vitro antibacterial activity of this compound.[3]

Table 3: In Vitro Activity of Imipenem against Gram-Positive and Gram-Negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Aerobes
Enterococcus faecalis-4
Methicillin-sensitive Staphylococcus aureus (MSSA)-0.06
Streptococcus pneumoniae (penicillin-susceptible)-≤0.06
Gram-Negative Aerobes
Enterobacter spp.-0.5
Escherichia coli-0.25
Klebsiella pneumoniae-0.5
Proteus mirabilis-1
Pseudomonas aeruginosa-4
Anaerobes
Bacteroides fragilis group-0.5

This table presents a summary of mean MIC90 values from multiple studies and should be interpreted as a general guide to Imipenem's activity.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented are typically determined using standardized methods outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly used technique.

Broth Microdilution Method (Based on CLSI Guidelines)

  • Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent is prepared at a high concentration in a suitable solvent.

  • Preparation of Microtiter Plates: A series of twofold dilutions of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Each well will contain a specific concentration of the drug. A growth control well (broth only) and a sterility control well (uninoculated broth) are also included.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. This typically involves growing the bacteria to a specific turbidity, equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This is observed as the absence of turbidity or a bacterial pellet at the bottom of the well.

start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_plates Prepare Serial Dilutions in 96-Well Plate prep_antibiotic->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Experimental workflow for MIC determination.

Conclusion

Both Ritipenem and Imipenem demonstrate potent in vitro activity against a broad spectrum of bacteria. The available data suggests that their efficacy varies among different bacterial species. Ritipenem, with its oral administration route, offers a potential advantage in certain clinical scenarios. However, the emergence of resistance remains a critical concern for all carbapenems. Continuous surveillance of MIC values and a thorough understanding of their mechanisms of action are essential for the effective and judicious use of these vital antimicrobial agents in clinical practice and for guiding future drug development efforts.

References

Efficacy of Ritipenem acoxil in animal models of infection compared to standard antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ritipenem acoxil is a new oral penem antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This guide provides a comparative analysis of the efficacy of this compound in animal models of infection against standard antibiotics, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel antibiotic.

Comparative Efficacy in Murine Infection Models

Studies in murine models of systemic and pulmonary infections have demonstrated the therapeutic potential of this compound (RIPM-AC), the prodrug of ritipenem (RIPM). The following tables summarize the comparative efficacy of this compound against other orally administered beta-lactam antibiotics.

Systemic (Intraperitoneal) Infection Model

Table 1: Therapeutic Efficacy of this compound in a Murine Intraperitoneal Infection Model

PathogenThis compound (RIPM-AC) EfficacyComparator Antibiotic(s)Comparative OutcomeReference
Staphylococcus aureus-Cefaclor (CCL)Inferior to CCL[1]
Streptococcus pneumoniaeSuperiorCefixime (CFIX), Cefaclor (CCL)Superior to CFIX and CCL[1]
Streptococcus pyogenesInferiorCefaclor (CCL), Cefotiam hexetil (CTM-HE), Cefixime (CFIX)Inferior to CCL, CTM-HE, and CFIX[1]
Escherichia coliInferiorCefaclor (CCL), Cefotiam hexetil (CTM-HE), Cefixime (CFIX)Inferior to CCL, CTM-HE, and CFIX[1]
Klebsiella pneumoniaeInferiorCefaclor (CCL), Cefotiam hexetil (CTM-HE), Cefixime (CFIX)Inferior to CCL, CTM-HE, and CFIX[1]
Acinetobacter calcoaceticusSuperiorCefaclor (CCL), Cefotiam hexetil (CTM-HE), Cefixime (CFIX)Superior to CCL, CTM-HE, and CFIX[1]
Pulmonary Infection Model

Table 2: Therapeutic Efficacy of this compound in a Murine Pulmonary Infection Model

PathogenThis compound (RIPM-AC) EfficacyComparator Antibiotic(s)Comparative OutcomeReference
Klebsiella pneumoniaeComparableCefaclor (CCL)Comparable to CCL[1]
Klebsiella pneumoniaeInferiorCefixime (CFIX), Cefteram pivoxil (CFTM-PI)Inferior to CFIX and CFTM-PI[1]

Experimental Protocols

The following are generalized experimental protocols for the murine infection models cited in the comparative efficacy studies. Specific details such as mouse strain, age, sex, and precise inoculum size and antibiotic dosing regimens would be detailed in the full research articles.

Murine Systemic (Intraperitoneal) Infection Model
  • Animal Model: Male ICR mice (4 weeks old, five mice per group).

  • Infection: Mice are challenged via intraperitoneal injection with a bacterial suspension. The inoculum size is typically adjusted to cause a lethal infection in untreated control animals. Mucin is often used as an adjuvant to enhance bacterial virulence.

  • Treatment: this compound and comparator antibiotics are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at specified doses at various time points post-infection (e.g., 1 and 5 hours).

  • Efficacy Assessment: The primary endpoint is the survival of the mice over a set period (e.g., 7 days). The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected mice, is calculated to quantify and compare the efficacy of the antibiotics.

Murine Pulmonary (Respiratory Tract) Infection Model
  • Animal Model: Male ICR mice (4 weeks old, five mice per group).

  • Infection: Mice are anesthetized and infected intranasally with a bacterial suspension to establish a respiratory tract infection.

  • Treatment: Oral administration of this compound and comparator antibiotics is initiated at a specified time post-infection and may be given multiple times over the course of the experiment.

  • Efficacy Assessment: Similar to the systemic infection model, the therapeutic efficacy is determined by the survival rate of the mice over a defined observation period, and the ED₅₀ is calculated for each antibiotic.

Mechanism of Action: Beta-Lactam Antibiotics

Ritipenem, the active form of this compound, is a beta-lactam antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.

Beta-Lactam Mechanism of Action cluster_bacteria Bacterial Cell cluster_antibiotic Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Cell_wall Stable Cell Wall PBP->Cell_wall leads to Peptidoglycan_synthesis Peptidoglycan Cross-linking Peptidoglycan_synthesis->PBP catalyzed by Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_synthesis->Lysis disruption leads to Ritipenem Ritipenem (Beta-Lactam) Inhibition Inhibition of PBPs Ritipenem->Inhibition binds to Inhibition->Peptidoglycan_synthesis blocks

Caption: Mechanism of action of Ritipenem.

Experimental Workflow

The general workflow for evaluating the efficacy of a new antibiotic in an animal model of infection is depicted below.

Antibiotic Efficacy Testing Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase A Animal Acclimatization D Induction of Infection (e.g., Intraperitoneal, Intranasal) A->D B Bacterial Culture Preparation B->D C Antibiotic Formulation E Treatment Administration (this compound vs. Comparators) C->E D->E Post-infection F Observation Period (e.g., 7 days) E->F G Data Collection (Survival Rates, Clinical Signs) F->G H Statistical Analysis (e.g., ED50 Calculation) G->H

Caption: General experimental workflow.

Conclusion

The available data from murine infection models indicate that this compound demonstrates significant in vivo antibacterial activity. Its efficacy varies depending on the infecting pathogen, with notable effectiveness against Streptococcus pneumoniae and Acinetobacter calcoaceticus in systemic infection models. In comparison to other oral cephalosporins, its performance is variable, showing superiority against some pathogens while being inferior against others. Further research with more detailed quantitative data from head-to-head comparative studies will be crucial for a more definitive positioning of this compound in the landscape of oral antibiotics for treating various bacterial infections.

References

A Comparative In Vitro Analysis of Ritipenem Acoxil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro activity of Ritipenem, the active form of the oral prodrug Ritipenem acoxil, against other key carbapenem antibiotics. The data presented is based on available in vitro experimental findings, offering insights into its antimicrobial spectrum and potency.

Ritipenem demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its in vitro performance has been compared to several other antibiotics, showing potent activity against a range of clinically relevant pathogens.

Data Presentation: Comparative In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Ritipenem and comparator carbapenems against various bacterial isolates. The MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are provided for a comparative assessment of potency.

Table 1: In Vitro Activity of Ritipenem and Comparator Carbapenems against Gram-Positive Aerobes

Organism (No. of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible) (50) Ritipenem-0.39
Streptococcus pneumoniae (24) Ritipenem-0.39
Streptococcus pyogenes (50) Ritipenem-0.05
Enterococcus faecalis (39) Ritipenem-6.25

Data for comparator carbapenems against the exact same isolates is not available in the provided search results. MIC data for other carbapenems is presented in a separate table for general comparison.

Table 2: General In Vitro Activity of Comparator Carbapenems against Gram-Positive Aerobes

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible) Imipenem--
Meropenem--
Ertapenem--
Streptococcus pneumoniae Imipenem--
Meropenem--
Ertapenem0.061
Enterococcus faecalis Imipenem-4
Meropenem--
Ertapenem--

Table 3: In Vitro Activity of Ritipenem and Comparator Carbapenems against Gram-Negative Aerobes

Organism (No. of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (R+) (51) Ritipenem-1.56
Klebsiella pneumoniae (50) Ritipenem-0.39
Haemophilus influenzae (Ampicillin-Resistant) (26) Ritipenem-0.78
Pseudomonas aeruginosa (50) Ritipenem->100
Acinetobacter calcoaceticus (49) Ritipenem-3.13
Bacteroides fragilis (40) Ritipenem-0.39

Data for comparator carbapenems against the exact same isolates is not available in the provided search results. MIC data for other carbapenems is presented in a separate table for general comparison.

Table 4: General In Vitro Activity of Comparator Carbapenems against Gram-Negative Aerobes

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae Doripenem0.0230.094
Imipenem0.250.5
Meropenem0.0320.094
Pseudomonas aeruginosa Doripenem0.388
Imipenem1.532
Meropenem0.3816
Acinetobacter baumannii Doripenem3264
Imipenem32128
Meropenem3264

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure transparency and reproducibility of the presented data.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions: Stock solutions of Ritipenem and comparator agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

  • Preparation: A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.

  • Exposure: The antimicrobial agent is added to the bacterial suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each tube, serially diluted in saline, and plated onto appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, after which the number of viable colonies is counted.

  • Data Analysis: The results are expressed as log10 CFU/mL. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of carbapenems and the workflows for the key experimental protocols.

G cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bactericidal Effect) Carbapenem Ritipenem (Carbapenem) Carbapenem->PBP Binds to & Inhibits

Caption: Mechanism of action of Ritipenem.

G start Start prep_antibiotic Prepare serial dilutions of antibiotic in microtiter plate start->prep_antibiotic prep_inoculum Prepare bacterial inoculum (0.5 McFarland) prep_antibiotic->prep_inoculum inoculate Inoculate microtiter plate with bacterial suspension prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

G start Start prep_culture Prepare logarithmic-phase bacterial culture start->prep_culture add_antibiotic Add antibiotic at different MIC multiples prep_culture->add_antibiotic incubate Incubate culture tubes add_antibiotic->incubate sample Withdraw aliquots at specific time intervals incubate->sample plate Serially dilute and plate on agar sample->plate incubate_plates Incubate plates for 18-24 hours plate->incubate_plates count_colonies Count colonies and calculate CFU/mL incubate_plates->count_colonies end End count_colonies->end

Caption: Workflow for Time-Kill Assay.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ritipenem Acoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The integrity of scientific research and environmental safety hinges on the meticulous management of all laboratory materials, including the proper disposal of pharmaceutical compounds like Ritipenem acoxil. As a member of the penem class of β-lactam antibiotics, this compound and its waste require specific handling to mitigate the risks of environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the broader ecosystem. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

Core Principles of this compound Waste Management

All materials contaminated with this compound must be considered hazardous chemical waste.[1] The primary methods for rendering this waste non-hazardous before final disposal are chemical inactivation and heat sterilization, with the appropriate method depending on the nature of the waste. High-concentration stock solutions, for instance, require chemical inactivation.[2]

Quantitative Data for Disposal Parameters

For effective inactivation and disposal, specific parameters should be followed. The table below summarizes key quantitative data for the recommended procedures.

ParameterValueApplicationSource
Chemical Inactivation
Sodium Hydroxide (NaOH) Concentration0.1 M to 1 MInactivation of liquid waste[3][4]
Heat Inactivation (Autoclaving)
Temperature121°C (250°F)Sterilization of dilute liquid and solid waste[2]
Pressure15 psiSterilization of dilute liquid and solid waste[2]
TimeMinimum 30 minutesSterilization of dilute liquid and solid waste[2]

Experimental Protocols for Inactivation

Two primary methods are recommended for the inactivation of this compound waste in a laboratory setting: alkaline hydrolysis for liquid waste and autoclaving for certain types of liquid and solid waste.

Protocol 1: Alkaline Hydrolysis for Liquid Waste Inactivation

This protocol is intended for the inactivation of unused or expired this compound stock solutions and contaminated aqueous media. As a penem antibiotic, this compound is susceptible to hydrolysis of its β-lactam ring under alkaline conditions, rendering it inactive.[3][5]

Materials:

  • This compound liquid waste

  • Sodium hydroxide (NaOH), 1 M solution

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Fume hood

  • Designated hazardous waste container, clearly labeled

Procedure:

  • Preparation: Perform all steps within a certified fume hood. Don appropriate PPE.

  • Alkalinization: To the this compound liquid waste, slowly add an equal volume of 1 M NaOH solution.[3] For example, to 100 mL of antibiotic waste, add 100 mL of 1 M NaOH.

  • Inactivation: Gently stir the mixture and allow it to stand for a minimum of 2 hours at room temperature to ensure complete hydrolysis of the β-lactam ring.

  • Neutralization: After the inactivation period, neutralize the solution by adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.

  • Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container for final disposal.[6]

Protocol 2: Autoclaving for Dilute Liquid and Solid Waste

This protocol is suitable for the treatment of culture media with low concentrations of this compound and contaminated solid waste such as petri dishes, flasks, and paper products. While β-lactam antibiotics are generally heat-labile, autoclaving ensures the sterilization of biohazardous material.

Materials:

  • Contaminated solid waste or dilute liquid waste

  • Autoclavable biohazard bags

  • Autoclave

Procedure:

  • Segregation: Place contaminated solid waste into a designated, autoclavable biohazard bag.[6] Collect dilute liquid waste in a vented, autoclavable container.

  • Autoclaving: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30 minutes.

  • Final Disposal: After autoclaving, the treated waste can be disposed of through the institution's regular biohazardous waste stream.

Disposal Workflow and Logical Relationships

The proper disposal of this compound follows a structured workflow to ensure safety and compliance at each step.

cluster_0 Waste Generation cluster_1 Segregation and Assessment cluster_2 Inactivation/Treatment cluster_3 Final Disposal A This compound Waste (Liquid or Solid) B Segregate Waste Type A->B C High-Concentration Liquid Waste (e.g., Stock Solutions) B->C D Dilute Liquid & Solid Waste (e.g., Culture Media, Petri Dishes) B->D E Alkaline Hydrolysis (1M NaOH, 2 hrs) C->E F Autoclave (121°C, 15 psi, 30 min) D->F G Collect in Labeled Hazardous Waste Container E->G F->G H Dispose via Institutional Hazardous Waste Program G->H

This compound Disposal Workflow

Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations governing pharmaceutical and hazardous waste.[5][7] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all specific protocols and requirements. Final disposal of all treated antibiotic waste must be managed through the institution's certified hazardous waste management program.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.